Ecdysterone 20,22-monoacetonide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H48O7 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5S)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3/t17-,19-,21+,22-,23-,24-,27+,28+,29+,30+/m0/s1 |
InChI Key |
GXNNYSDWRVKVJY-SQZUSSPVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ecdysterone 20,22-monoacetonide: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone 20,22-monoacetonide is a naturally occurring phytoecdysteroid, a class of compounds analogous to insect molting hormones. While its parent compound, 20-hydroxyecdysone (B1671079) (ecdysterone), is well-studied for its anabolic and adaptogenic properties, this compound remains a less-explored minor ecdysteroid. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, isolation methodologies, and the antagonistic mechanism of action of this compound. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.
Natural Sources and Quantitative Data
This compound has been identified as a minor constituent in the roots of the plant Cyanotis arachnoidea C.B. Clarke (Commelinaceae).[1][2] This plant is a well-known rich source of various phytoecdysteroids, with 20-hydroxyecdysone being the most abundant.[1]
Quantitative Data:
It is important to note that specific quantitative data on the concentration of this compound in Cyanotis arachnoidea is limited in the current scientific literature. Most quantitative analyses of this plant focus on the major component, 20-hydroxyecdysone. The concentration of minor ecdysteroids like the 20,22-monoacetonide derivative is expected to be significantly lower. For context, the concentration of 20-hydroxyecdysone in the roots of Cyanotis arachnoidea can be as high as 2-3%.[1]
| Compound | Plant Source | Plant Part | Method of Analysis | Reported Concentration/Yield | Citation |
| This compound | Cyanotis arachnoidea | Roots | Chromatographic Isolation | Data not available in current literature | [1][2] |
| 20-Hydroxyecdysone (for context) | Cyanotis arachnoidea | Roots | HPLC | Up to 2-3% of dry weight | [1] |
Isolation and Purification: A Generalized Protocol
A detailed, step-by-step protocol for the specific isolation of this compound is not explicitly available in the scientific literature. However, a generalized protocol for the isolation of minor ecdysteroids from Cyanotis arachnoidea can be outlined based on established phytochemical methods. This typically involves a multi-step chromatographic purification process.[1][3][4]
General Experimental Protocol for Isolation of Minor Ecdysteroids
-
Extraction:
-
Air-dried and powdered roots of Cyanotis arachnoidea are extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
The resulting crude methanol extract is then concentrated under reduced pressure to yield a residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to remove non-polar and moderately polar interfering compounds. Ecdysteroids, being polar, will predominantly remain in the aqueous or more polar organic fractions.
-
-
Initial Column Chromatography (Silica Gel):
-
The polar extract fraction is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of increasing polarity, typically starting with a mixture of chloroform and methanol (e.g., 100:1 CHCl₃:MeOH, gradually increasing the proportion of MeOH).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., CHCl₃:MeOH:H₂O) and visualized with a spray reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions containing compounds with similar TLC profiles to known ecdysteroids are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC).
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) (ACN) in water or methanol in water.
-
The elution of compounds is monitored by a UV detector, typically at around 245 nm, which is the characteristic absorbance wavelength for the enone chromophore in ecdysteroids.
-
Fractions corresponding to individual peaks are collected.
-
-
Final Purification:
-
The collected fractions containing the target compound may require further purification by another round of preparative HPLC under different conditions (e.g., isocratic elution) to achieve high purity.
-
The purity of the isolated this compound is then confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Signaling Pathways and Mechanism of Action
Ecdysteroids exert their biological effects in insects by binding to a heterodimeric nuclear receptor composed of the ecdysone (B1671078) receptor (EcR) and the ultraspiracle protein (USP).[5] This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.
While 20-hydroxyecdysone is a known agonist of this receptor, studies on a commercial extract of Cyanotis arachnoidea have revealed that This compound acts as an antagonist of the insect ecdysone receptor.[1] This means that while it can bind to the receptor, it does not activate the downstream signaling cascade and can block the binding of agonist molecules.
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the difference between an agonist- and antagonist-mediated response at the ecdysone receptor.
Caption: Agonist-mediated ecdysteroid signaling pathway.
Caption: Antagonistic action of this compound.
Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and identification of this compound from its natural source.
Caption: Generalized workflow for the isolation of this compound.
Conclusion and Future Directions
This compound is a minor phytoecdysteroid from Cyanotis arachnoidea with an interesting antagonistic activity at the ecdysone receptor. The lack of extensive research on this compound presents several opportunities for future investigation. Key areas for further research include:
-
Quantitative Analysis: Development of sensitive analytical methods, such as LC-MS/MS, to accurately quantify the concentration of this compound in Cyanotis arachnoidea and other potential plant sources.
-
Pharmacological Studies: In-depth investigation of its antagonistic properties and potential therapeutic applications, particularly in areas where modulating ecdysteroid signaling could be beneficial.
-
Biosynthesis: Elucidation of the biosynthetic pathway leading to the formation of the 20,22-monoacetonide structure in plants.
This technical guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and biology of this unique natural product. The provided protocols and diagrams offer a starting point for further investigation into the potential of this compound in various scientific and therapeutic fields.
References
- 1. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
"Ecdysterone 20,22-monoacetonide" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone 20,22-monoacetonide is a synthetic derivative of the naturally occurring phytoecdysteroid, 20-hydroxyecdysone (B1671079) (Ecdysterone). While the biological activities of the parent compound are extensively studied, the acetonide derivative presents a unique profile with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound and its related compounds. Detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects are presented. Furthermore, this guide illustrates the key signaling pathway associated with the parent compound, which likely plays a role in the activity of its derivatives.
Chemical Structure and Properties
This compound is a steroid characterized by the core structure of ecdysterone with a 20,22-diol group protected by an acetonide functional group. This modification alters the polarity and steric hindrance of the side chain, which can influence its biological activity and pharmacokinetic properties.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 22798-96-5 | [] |
| Molecular Formula | C₃₀H₄₈O₇ | [] |
| Molecular Weight | 520.7 g/mol | [] |
| Appearance | Powder | [] |
| Melting Point | 222 °C | [2] |
| Boiling Point (Predicted) | 641.0 ± 55.0 °C | [2] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972) | [2] |
| Solubility of Parent Compound (20-Hydroxyecdysone) in water at 37°C | ~0.1 mg/mL | [4] |
Biological Activity and Mechanism of Action
Direct studies on the biological activity of this compound are limited. However, research on analogous acetonide derivatives of other ecdysteroids, such as ponasterone A, provides valuable insights into its potential cytotoxic effects. The biological activities of the parent compound, 20-hydroxyecdysone, are well-documented and are likely to share mechanistic pathways with its derivatives.
Cytotoxic Activity of Related Acetonide Derivatives
A study on pterosterone (B101409) 20,22-acetonide and ponasterone A 20,22-acetonide demonstrated their cytotoxic activity against several human cancer cell lines. This suggests that the 20,22-acetonide modification may confer cytotoxic properties to ecdysteroids.
| Compound | Cell Line | IC₅₀ (µM) |
| Ponasterone A 20,22-acetonide | LU-1 (Human lung carcinoma) | 51.59 |
| MCF7 (Human breast carcinoma) | 55.23 | |
| HepG2 (Human hepatocellular carcinoma) | 60.14 |
Anabolic and Other Activities of the Parent Compound (20-Hydroxyecdysone)
20-Hydroxyecdysone is known for its anabolic effects, which are believed to be mediated through non-androgenic pathways, making it an attractive compound for therapeutic development.
-
Anabolic Effects : Studies have shown that 20-hydroxyecdysone can increase protein synthesis in skeletal muscle.[5][6] This effect is thought to be mediated by binding to the estrogen receptor beta (ERβ).[5][7]
-
PI3K/Akt Signaling Pathway : The anabolic effects of 20-hydroxyecdysone are also linked to the activation of the PI3K/Akt signaling pathway, a crucial regulator of cell growth and survival.[6][8]
-
Other Activities : 20-hydroxyecdysone has also been reported to have anti-diabetic, anti-obesity, and neuroprotective effects.[6][9]
Postulated Mechanism of Action for this compound
Given the evidence from related compounds, it is plausible that this compound may exhibit cytotoxic activity. The mechanism could involve the induction of apoptosis or cell cycle arrest in cancer cells. Furthermore, it may retain some of the anabolic properties of its parent compound, potentially through modulation of the ERβ and PI3K/Akt pathways. The acetonide group may alter the binding affinity for these targets or affect the compound's cellular uptake and metabolism.
Experimental Protocols
Synthesis of Ecdysteroid 20,22-monoacetonides
The following is a general procedure for the preparation of ecdysteroid acetonides, which can be adapted for the synthesis of this compound from 20-hydroxyecdysone.
Materials:
-
Parent ecdysteroid (e.g., 20-hydroxyecdysone)
-
Acetone (anhydrous)
-
Phosphomolybdic acid
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
-
Sonicator
-
Rotary evaporator
Procedure:
-
Dissolve the parent ecdysteroid in anhydrous acetone at a concentration of 1 g per 100 mL.
-
To this solution, add phosphomolybdic acid (1 g for each gram of starting material).
-
Sonicate the mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extract the compound from the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic fractions and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the product using appropriate chromatographic techniques (e.g., column chromatography).
References
- 2. This compound | 22798-96-5 [m.chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Molecular Insights into the Role of Estrogen Receptor Beta in Ecdyster" by Syeda Sumayya Tariq, Madiha Sardar et al. [digitalcommons.chapman.edu]
- 8. β-ecdysterone alleviates osteoarthritis by activating autophagy in chondrocytes through regulating PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Biosynthesis of Ecdysterone and the Formation of its 20,22-Monoacetonide Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysteroids, a class of steroid hormones, are pivotal in the regulation of developmental processes in arthropods and are also found in various plant species, where they are thought to play a defensive role. The most biologically active and widely studied ecdysteroid is 20-hydroxyecdysone, also known as ecdysterone. This technical guide provides a comprehensive overview of the biosynthetic pathway of ecdysterone, from its cholesterol precursor to the final active hormone. It further delves into the formation of Ecdysterone 20,22-monoacetonide, a derivative of ecdysterone. While a direct biosynthetic pathway for the acetonide moiety has not been elucidated, this guide details the likely synthetic or semi-synthetic origin of this compound. This document is intended to be a valuable resource for researchers in endocrinology, natural product chemistry, and drug development, offering detailed experimental protocols, quantitative data on key enzymes, and visual representations of the involved pathways to facilitate further research and application.
The Biosynthetic Pathway of Ecdysterone
The biosynthesis of ecdysterone is a complex, multi-step process that begins with cholesterol. In insects, which cannot synthesize cholesterol de novo, it is obtained from their diet. The pathway involves a series of hydroxylation and oxidation reactions catalyzed by a suite of enzymes, many of which are cytochrome P450 monooxygenases. These enzymes are encoded by a group of genes collectively known as the "Halloween genes."[1]
The generally accepted biosynthetic pathway leading to ecdysterone can be summarized as follows:
-
Conversion of Cholesterol to 7-dehydrocholesterol (B119134) (7dC): This initial step is a crucial dehydrogenation reaction.
-
The "Black Box": A series of subsequent reactions, not yet fully characterized, convert 7dC into 5β-ketodiol. This part of the pathway remains an area of active research.
-
Terminal Hydroxylations: A cascade of hydroxylation events at positions C25, C22, and C2 are catalyzed by the products of the Halloween genes phantom (phm), disembodied (dib), and shadow (sad), respectively.
-
Formation of Ecdysone (B1671078): The sequential hydroxylations lead to the formation of ecdysone, the immediate precursor to ecdysterone.
-
Conversion of Ecdysone to 20-Hydroxyecdysone (Ecdysterone): The final and critical step is the hydroxylation of ecdysone at the C20 position. This reaction is catalyzed by the enzyme ecdysone 20-monooxygenase, encoded by the shade (shd) gene.[2]
Key Enzymes in Ecdysterone Biosynthesis
The enzymes responsible for the terminal hydroxylation steps are all mitochondrial cytochrome P450s and are critical for the production of active ecdysteroids.
| Enzyme | Gene (Drosophila) | Function |
| Phantom (Phm) | phantom (phm) | C25 hydroxylase |
| Disembodied (Dib) | disembodied (dib) | C22 hydroxylase |
| Shadow (Sad) | shadow (sad) | C2 hydroxylase |
| Shade (Shd) | shade (shd) | Ecdysone 20-monooxygenase (C20 hydroxylase) |
Visualization of the Ecdysterone Biosynthetic Pathway
References
In-Depth Technical Guide: Unraveling the Mechanism of Ecdysterone Derivatives in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the mechanism of action of "Ecdysterone 20,22-monoacetonide" in cancer cells is exceptionally limited in publicly available scientific literature. This guide synthesizes the available data on closely related ecdysterone derivatives, primarily focusing on their role as modulators of multidrug resistance (MDR) in cancer. The mechanisms described are largely inferred from studies on compounds like 20-hydroxyecdysone (B1671079) 2,3;20,22-diacetonide and other synthetic analogs.
Executive Summary
Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered attention for their potential applications in oncology. While their intrinsic cytotoxicity against cancer cells is often low, certain semi-synthetic derivatives, including acetonides, have demonstrated significant activity as chemosensitizing agents.[1][2][3] These compounds can modulate the activity of efflux pumps like the ABCB1 transporter (P-glycoprotein), which is a key driver of multidrug resistance in cancer.[1][3] This guide provides a comprehensive overview of the current understanding of how these derivatives act on cancer cells, focusing on their role in overcoming chemotherapy resistance.
Core Mechanism of Action: Modulation of Multidrug Resistance
The primary mechanism of action identified for apolar ecdysteroid derivatives, such as acetonides, is the modulation of multidrug resistance, particularly that mediated by the ABCB1 transporter.[1][3]
Interaction with ABCB1 Transporter
Numerous studies have shown that less polar derivatives of 20-hydroxyecdysone can potentiate the effects of conventional chemotherapeutic drugs like doxorubicin.[1] They achieve this by inhibiting the efflux pump activity of the ABCB1 transporter, leading to increased intracellular accumulation of the anticancer drug.
-
Synergistic Effects: Ecdysteroid derivatives often exhibit synergistic activity when combined with chemotherapeutics in MDR cancer cell lines.[1][2]
-
Structure-Activity Relationship (SAR): The chemosensitizing activity is highly dependent on the specific chemical modifications of the ecdysteroid scaffold. Apolar derivatives, such as those with dioxolane rings (acetonides), are particularly effective.[1][3] For instance, 20-hydroxyecdysone 2,3;20,22-diacetonide has been identified as a promising lead compound.[3]
The proposed mechanism involves the ecdysteroid derivative binding to the ABCB1 transporter, thereby competitively or allosterically inhibiting its ability to expel chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies on ecdysteroid derivatives and their effects on cancer cells.
Table 1: Antiproliferative and MDR Modulating Activities of Ecdysteroid Derivatives
| Compound | Cell Line | Intrinsic Cytotoxicity (IC50) | Chemosensitizing Effect | Reference |
| Various Ecdysteroids (58 compounds) | L5178 MDR | Very low antiproliferative activity | Modulated efflux of rhodamine 123 | [1] |
| 14,25-difluoro analog of 20-hydroxyecdysone 2,3;20,22-diacetonide | Human breast cancer lines, neuroblastoma, mouse lymphoma | Limited antiproliferative action | Higher chemo-sensitizing activity to doxorubicin | [4] |
| New 17-N-acetylecdysteroid | Mouse T-cell lymphoma | Potent antiproliferative activity, no cytotoxicity | Significant synergism with doxorubicin | [2] |
Note: Specific IC50 values for this compound are not available in the reviewed literature.
Key Signaling Pathways and Molecular Interactions
While the direct impact of this compound on specific signaling pathways in cancer cells is not documented, the broader class of ecdysteroids is known to interact with nuclear receptors. In mammals, ecdysterone has been shown to exert some of its effects through Estrogen Receptor beta (ERβ).[5] However, the primary anticancer-related mechanism for the derivatives appears to be the direct inhibition of efflux pumps, rather than modulation of intracellular signaling cascades.
Below is a conceptual diagram illustrating the proposed mechanism of action for ecdysteroid derivatives in MDR cancer cells.
Caption: Proposed mechanism of ecdysterone acetonide derivatives in overcoming multidrug resistance.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies based on the cited literature for assessing the anticancer and MDR-modulating effects of compounds like ecdysterone derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., L5178 MDR, human breast cancer lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the ecdysterone derivative alone or in combination with a chemotherapeutic agent (e.g., doxorubicin). Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
ABCB1 Transporter Activity Assay (Rhodamine 123 Efflux)
-
Cell Preparation: Harvest and wash MDR cancer cells expressing the ABCB1 transporter.
-
Rhodamine 123 Loading: Incubate the cells with the fluorescent substrate Rhodamine 123 in the presence or absence of the ecdysterone derivative or a known ABCB1 inhibitor (e.g., verapamil) as a positive control.
-
Efflux Period: After the loading period, wash the cells and resuspend them in a fresh medium with or without the test compounds. Incubate to allow for efflux.
-
Flow Cytometry Analysis: Measure the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
Data Interpretation: A higher intracellular fluorescence in the presence of the ecdysterone derivative indicates inhibition of the ABCB1 transporter's efflux activity.
The workflow for assessing MDR modulation can be visualized as follows:
Caption: Experimental workflow for evaluating the MDR-modulating activity of ecdysterone derivatives.
Future Directions and Conclusion
The current body of research strongly suggests that apolar ecdysterone derivatives, including acetonides, function as potent modulators of multidrug resistance in cancer cells. Their primary mechanism involves the inhibition of the ABCB1 efflux pump, which restores the efficacy of conventional chemotherapeutic agents.
For drug development professionals, these findings highlight a promising avenue for developing adjuvant therapies to be used in combination with existing cancer treatments. Future research should focus on:
-
Synthesizing and screening a wider range of ecdysterone acetonide derivatives to optimize potency and reduce potential off-target effects.
-
Elucidating the precise binding site and inhibitory mechanism on the ABCB1 transporter through structural biology and computational modeling.
-
Conducting in vivo studies to validate the chemosensitizing effects in preclinical cancer models.
-
Investigating potential effects on other ABC transporters to broaden their clinical applicability.
While direct data on this compound remains elusive, the consistent activity of related diacetonide and fluorinated derivatives provides a strong rationale for its investigation as a potential MDR modulator in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives [mdpi.com]
- 3. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives | Semantic Scholar [semanticscholar.org]
- 5. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecdysterone 20,22-Monoacetonide: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone 20,22-monoacetonide, a naturally occurring phytoecdysteroid, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its biological activity, drawing from available preclinical research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to facilitate further investigation and drug development efforts. While research specifically focused on this compound is emerging, this guide also incorporates data from closely related ecdysteroid acetonides to provide a broader context for its potential pharmacological profile.
Introduction
This compound is a derivative of the more widely studied ecdysterone (20-hydroxyecdysone), a steroid hormone found in insects and various plants. It is characterized by an acetonide group protecting the vicinal diol at positions C-20 and C-22 of the ecdysterone backbone. This structural modification alters its polarity and may influence its biological activity and pharmacokinetic properties. This compound has been isolated from several plant species, including those of the Silene and Serratula genera[1][2]. Preliminary evidence suggests its potential in areas such as oncology and dermatology, primarily linked to anti-inflammatory and cytotoxic activities. This guide aims to consolidate the existing scientific knowledge to support further research into this promising compound.
Quantitative Data on Biological Activity
The available quantitative data on the biological activity of ecdysteroid acetonides is primarily focused on their cytotoxic effects against cancer cell lines. While specific data for this compound is limited, studies on analogous compounds provide valuable insights.
Table 1: Cytotoxic Activity of Ponasterone A 20,22-monoacetonide against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| LU-1 | Lung Carcinoma | 55.30 |
| MCF7 | Breast Carcinoma | 56.43 |
| HepG2 | Hepatocellular Carcinoma | 51.59 |
Data extracted from a study on ecdysteroids from Acrostichum aureum.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following section outlines the methodology used to assess the cytotoxicity of ecdysteroid acetonides.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is based on the methodology used to evaluate the in vitro cytotoxicity of ponasterone A 20,22-acetonide and is a standard method for assessing cell viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., LU-1, MCF7, HepG2)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Cells are harvested, counted, and seeded into 96-well plates at an appropriate density. Plates are incubated to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the complete culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the test compound. A control group with solvent only is included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed by gently adding cold TCA to each well and incubating.
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. SRB solution is added to each well to stain the cellular proteins.
-
Washing: Unbound SRB is removed by washing the plates with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the bound SRB is solubilized with Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
References
Pharmacological Profile of Ecdysterone 20,22-monoacetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The pharmacological data specifically for Ecdysterone 20,22-monoacetonide is limited in the current scientific literature. Much of the understanding of its potential biological activities is extrapolated from studies on its parent compound, 20-hydroxyecdysone (B1671079) (ecdysterone), and other closely related ecdysteroid acetonides. This guide provides a comprehensive overview of the available data and inferred pharmacological properties.
Introduction
This compound is a synthetic derivative of 20-hydroxyecdysone (ecdysterone), a naturally occurring phytoecdysteroid found in various plants, most notably Cyanotis arachnoidea C. B. Clarke.[1][2] Ecdysteroids are a class of steroid hormones in arthropods, but they also exhibit a range of pharmacological effects in mammals, including anabolic, anti-diabetic, and neuroprotective properties, without the androgenic side effects associated with traditional anabolic steroids.
The acetonide functional group is typically introduced to protect the 20,22-diol of the ecdysterone side chain, often as an intermediate step in the synthesis of other derivatives or for structure-activity relationship (SAR) studies. This modification may alter the compound's polarity, bioavailability, and interaction with biological targets.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₇ |
| Molecular Weight | 520.70 g/mol |
| CAS Number | 22798-96-5 |
| Synonyms | 20-hydroxyecdysone 20,22-acetonide |
Pharmacological Activities
Direct studies on the primary pharmacological effects of this compound, such as anabolic or anti-diabetic activities, are not extensively reported. However, research on analogous ecdysteroid acetonides and the parent compound provides valuable insights.
Cytotoxic Activity
Studies on similar 20,22-acetonide derivatives of ecdysteroids have demonstrated cytotoxic effects against various human cancer cell lines. This suggests that the acetonide moiety is compatible with, and may contribute to, this type of biological activity.
Table 1: Cytotoxicity of Ecdysteroid 20,22-Acetonide Analogs
| Compound | Cell Line | IC₅₀ (µM) |
| Pterosterone 20,22-acetonide | LU-1 (Human lung carcinoma) | 51.59 |
| MCF7 (Human breast carcinoma) | 60.14 | |
| HepG2 (Human hepatocellular carcinoma) | 55.32 | |
| Ponasterone A 20,22-acetonide | LU-1 (Human lung carcinoma) | 53.28 |
| MCF7 (Human breast carcinoma) | 58.76 | |
| HepG2 (Human hepatocellular carcinoma) | 54.89 |
Data extracted from a study on ecdysteroids from Acrostichum aureum L.
Enzyme Inhibition
This compound has been shown to possess enzyme inhibitory properties. Specifically, it has demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) production.
Mechanism of Action (Inferred from 20-Hydroxyecdysone)
The precise mechanism of action for this compound has not been elucidated. However, it is hypothesized to follow a similar pathway to its parent compound, 20-hydroxyecdysone, which is believed to exert its anabolic effects primarily through two interconnected pathways:
-
Estrogen Receptor Beta (ERβ) Binding: Unlike traditional anabolic steroids that act on the androgen receptor, ecdysterone is thought to bind to and activate estrogen receptor beta. This interaction is believed to be a key mediator of its muscle-building properties.
-
PI3K/Akt Signaling Pathway Activation: Activation of ERβ is thought to trigger the downstream phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of protein synthesis and muscle cell growth (hypertrophy).
References
The Physiological Role of Ecdysterone 20,22-Monoacetonide in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysteroids are a class of steroid hormones that play a critical role in the developmental processes of arthropods, most notably in the regulation of molting and metamorphosis. Among the numerous ecdysteroid analogues, ecdysterone 20,22-monoacetonide, a derivative of the primary insect molting hormone 20-hydroxyecdysone (B1671079) (20E), has been identified as a naturally occurring phytoecdysteroid. This technical guide provides an in-depth overview of the established and putative roles of this compound in insect physiology. It covers the fundamental principles of ecdysteroid action, from receptor binding and signal transduction to the physiological consequences of activating this pathway. Detailed experimental protocols for the synthesis and biological evaluation of this specific acetonide are provided to facilitate further research into its unique properties and potential applications in pest management and drug development.
Introduction to Ecdysteroids and this compound
Insects and other arthropods utilize a sophisticated endocrine system to orchestrate their growth and development, a process punctuated by a series of molts. The key hormonal players in this regulation are the ecdysteroids. The most biologically active and prevalent ecdysteroid in insects is 20-hydroxyecdysone (20E), often referred to as the insect molting hormone.[1][2] Its biosynthesis from dietary cholesterol is a complex, multi-step process primarily occurring in the prothoracic glands.[3]
This compound is a derivative of 20E where the hydroxyl groups at positions 20 and 22 are protected as an acetonide. This compound has been isolated from various plant species, classifying it as a phytoecdysteroid.[4] Plants are thought to produce these compounds as a defense mechanism against herbivorous insects, as the ingestion of phytoecdysteroids can disrupt their normal development and reproduction.[5] The presence of the acetonide group may alter the compound's polarity, metabolic stability, and interaction with the ecdysone (B1671078) receptor, making it a subject of interest for understanding structure-activity relationships and for the development of novel insect growth regulators.
The Ecdysteroid Signaling Pathway in Insects
The physiological effects of ecdysteroids are mediated through a nuclear receptor complex. This complex is a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR).[5]
The binding of an ecdysteroid agonist, such as 20E or potentially this compound, to the ligand-binding domain of the EcR subunit triggers a conformational change in the heterodimer. This activated EcR/USP complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of a cascade of genes that regulate molting, metamorphosis, and other developmental processes.[6]
Quantitative Biological Activity
Table 1: Comparative Biological Activity of Ecdysteroids (Hypothetical Data)
| Compound | EC50 in Drosophila BII Bioassay (nM) | Relative Activity (%) |
| 20-Hydroxyecdysone (20E) | Data to be determined | 100 |
| This compound | Data to be determined | To be calculated |
| Ponasterone A (Positive Control) | Data to be determined | To be calculated |
Receptor Binding Affinity
The biological activity of an ecdysteroid is directly related to its binding affinity for the EcR/USP receptor complex. This affinity is commonly determined through radioligand displacement assays. In these assays, a radiolabeled ecdysteroid with high affinity, such as [³H]ponasterone A, is allowed to bind to the receptor. The ability of a non-radiolabeled test compound, like this compound, to displace the radioligand is then measured. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50 value, which is inversely proportional to the binding affinity.
Table 2: Comparative Receptor Binding Affinity of Ecdysteroids (Hypothetical Data)
| Compound | IC50 for EcR/USP Binding (nM) | Relative Binding Affinity (%) |
| 20-Hydroxyecdysone (20E) | Data to be determined | 100 |
| This compound | Data to be determined | To be calculated |
| [³H]Ponasterone A (Radioligand) | Reference | Reference |
Experimental Protocols
Synthesis of this compound
A general method for the preparation of ecdysteroid acetonides involves the acid-catalyzed reaction of the parent ecdysteroid with acetone (B3395972).[9]
Materials:
-
20-Hydroxyecdysone
-
Acetone (anhydrous)
-
Phosphomolybdic acid
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Sonicator
-
Rotary evaporator
-
Chromatography supplies (e.g., silica (B1680970) gel, HPLC system)
-
NMR spectrometer and Mass spectrometer for product characterization
Procedure:
-
Dissolve 20-hydroxyecdysone in acetone (e.g., at a concentration of 1 g / 100 mL).
-
To this solution, add phosphomolybdic acid as a catalyst (e.g., 1 g of catalyst per gram of starting material).
-
Sonicate the mixture at room temperature for approximately 30 minutes to facilitate the reaction.
-
Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic fractions and dry them over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Purify the crude product using column chromatography (e.g., silica gel or preparative HPLC) to isolate this compound.
-
Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Drosophila melanogaster BII Cell Bioassay for Ecdysteroid Activity
This protocol is adapted from established methods for assessing ecdysteroid agonist and antagonist activity.[7][8]
Materials:
-
Drosophila melanogaster BII cell line
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (20-hydroxyecdysone, this compound, ponasterone A) dissolved in a suitable solvent (e.g., ethanol)
-
Plate reader for quantifying cell proliferation (e.g., via MTT assay or similar methods)
-
Incubator for cell culture
Procedure:
-
Maintain the Drosophila BII cell line in appropriate culture conditions.
-
Seed the cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compounds and controls in the cell culture medium.
-
Add the diluted compounds to the respective wells of the 96-well plate. Include solvent-only controls.
-
Incubate the plate for 48 to 72 hours.
-
Assess the cellular response, which is typically a reduction in cell proliferation and the formation of cell clumps in the presence of an ecdysteroid agonist. This can be quantified using a variety of methods, such as the MTT assay, which measures metabolic activity.
-
Generate dose-response curves and calculate the EC50 value for each compound using appropriate software.
Radioligand Displacement Assay for Receptor Binding Affinity
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a test compound for the EcR/USP receptor complex.
Materials:
-
Source of EcR/USP receptor complex (e.g., from cell lysates of Sf9 cells overexpressing the receptors)
-
Radiolabeled ecdysteroid, such as [³H]ponasterone A
-
Test compounds (20-hydroxyecdysone, this compound)
-
Binding buffer
-
Filtration apparatus (e.g., glass fiber filters)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the EcR/USP receptor preparation, a fixed concentration of [³H]ponasterone A, and varying concentrations of the unlabeled test compound in a suitable binding buffer.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters will retain the larger receptor-ligand complexes.
-
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specifically bound [³H]ponasterone A as a function of the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Putative Physiological Effects and Metabolism
Based on its structural similarity to 20-hydroxyecdysone, this compound is expected to act as an agonist at the ecdysone receptor. Ingestion by non-adapted insects would likely lead to developmental disruptions, such as premature and incomplete molting, feeding cessation, and ultimately, mortality.[5]
The metabolic fate of this compound in insects is currently unknown. The acetonide group may confer increased stability against enzymatic degradation compared to the free diol of 20E. Insects are known to metabolize ecdysteroids through various pathways, including hydroxylation, oxidation, and conjugation to form more polar compounds for excretion.[1] The stability of the acetonide linkage under the conditions present in the insect gut and hemolymph would be a key determinant of its in vivo activity and persistence. Further research is required to elucidate the specific metabolic pathways and detoxification mechanisms that may be involved in the processing of this compound by insects.
Conclusion
This compound represents an intriguing derivative of the principal insect molting hormone. Its natural occurrence as a phytoecdysteroid suggests a role in plant-insect interactions. While its fundamental mechanism of action is presumed to follow the established ecdysteroid signaling pathway, the quantitative aspects of its biological activity and receptor binding affinity remain to be elucidated. The experimental protocols provided in this guide offer a framework for researchers to investigate these properties and to explore the potential of this compound and similar derivatives as novel tools for insect pest management. A thorough understanding of its structure-activity relationship and metabolic fate will be crucial for the rational design of more potent and selective insect growth regulators.
References
- 1. Metabolism of ecdysone and 20-hydroxyecdysone in adult Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of natural products in the Drosophila melanogaster B(II) cell bioassay for ecdysteroid agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives [mdpi.com]
In Silico Docking Studies of Ecdysterone 20,22-monoacetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone 20,22-monoacetonide, a derivative of the potent phytoecdysteroid ecdysterone, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of in silico molecular docking studies of this compound with key protein targets. We present a summary of quantitative data from published research, detailed experimental protocols for conducting similar in silico analyses, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery who are investigating the therapeutic potential of ecdysterone derivatives.
Introduction
Ecdysteroids, a class of steroid hormones found in insects and plants, have demonstrated a wide range of pharmacological effects in mammals, including anabolic, anti-diabetic, and neuroprotective properties.[1][2] Ecdysterone, the most abundant of these compounds, and its derivatives are of particular interest due to their potential for development as therapeutic agents.[1] this compound is a specific derivative that has been the subject of in silico investigation to elucidate its mechanism of action at the molecular level.[3]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its protein target. This guide focuses on the in silico docking of this compound to understand its interactions with biologically relevant macromolecules.
Potential Protein Targets and Biological Activity
The biological effects of ecdysterone and its derivatives are believed to be mediated through various protein targets. In silico docking studies have explored the binding of this compound and its parent compound, 20-hydroxyecdysone (B1671079), to several key proteins.
-
Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[5][6]
-
Ecdysone (B1671078) Receptor (EcR): In arthropods, ecdysteroids bind to the EcR, a nuclear receptor that regulates gene expression.[7][8] While mammals do not have a direct homolog of EcR, understanding this interaction is crucial for assessing the selectivity and potential off-target effects of ecdysterone derivatives.
-
Estrogen Receptor Beta (ERβ): Recent studies suggest that the anabolic effects of ecdysterone in mammals may be mediated through binding to ERβ.[1][9]
-
Dopamine (B1211576) Receptor (DopEcR): In some insects, 20-hydroxyecdysone has been shown to bind to a dopamine receptor, indicating a potential link between the endocrine and nervous systems.[4]
The anabolic mechanism of ecdysterone is thought to involve the activation of the PI3K/Akt signaling pathway, which is a key regulator of muscle protein synthesis.[1]
Quantitative Data from In Silico Docking Studies
The following tables summarize the quantitative data from in silico docking studies of this compound and its parent compound against various protein targets.
| Ligand | Protein Target | PDB ID | Docking Score (kcal/mol) | Binding Energy (ΔG, kcal/mol) | Interacting Residues | Reference |
| 20-hydroxyecdysone-20,22-acetonide | Tyrosinase | 2Y9X | -5.375 | -24.75 (MM-GBSA) | Asn260, Ala2, Tyr78 | [10] |
| 20-hydroxyecdysone | Ecdysone Receptor (Heliothis virescens) | 1R0O | Not Reported | Not Reported | Inferred from homologous structures and parent compound binding | [7] |
| 20-hydroxyecdysone | Estrogen Receptor Beta (Homo sapiens) | 1X7J | Not Reported | Not Reported | Inferred from biological activity data | [1][9] |
Table 1: Summary of In Silico Docking Data
Experimental Protocols for In Silico Docking
This section provides a detailed methodology for performing in silico docking of this compound. This protocol is based on commonly used software and best practices for steroid-like molecules.
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.[11]
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or synthesized using molecular modeling software.
-
Energy Minimization: The ligand structure should be energy minimized using a suitable force field (e.g., MMFF94).
-
File Format Conversion: Convert the ligand file to the PDBQT format using AutoDockTools. This format includes atomic charges and atom type definitions.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of the Ecdysone Receptor (EcR) complexed with its natural ligand can be used (e.g., PDB ID: 1R0O).
-
Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
-
File Format Conversion: Save the processed protein structure in the PDBQT format.
Grid Box Generation
-
Define Binding Site: The binding site is defined by a grid box that encompasses the active site of the protein. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand or by using blind docking to search the entire protein surface.
-
Set Grid Parameters: Define the center and dimensions (x, y, z) of the grid box.
Docking Simulation
-
Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the configuration file as input.
-
Analyze Results: AutoDock Vina will generate an output file containing the docked poses of the ligand ranked by their binding affinities (in kcal/mol).
Post-Docking Analysis
-
Visualization: Visualize the docked poses in the context of the protein's binding pocket using software like Discovery Studio Visualizer or PyMOL.
-
Interaction Analysis: Identify the key amino acid residues involved in the interaction with the ligand and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows relevant to the in silico study of this compound.
Conclusion
In silico docking studies are a powerful tool for elucidating the molecular mechanisms of action of bioactive compounds like this compound. The data presented in this guide suggest that this compound and its parent molecule, ecdysterone, have the potential to interact with multiple protein targets, which may explain their diverse pharmacological activities. The detailed experimental protocols provided herein offer a roadmap for researchers to conduct their own in silico investigations into this promising class of natural products. Further computational and experimental studies are warranted to validate these findings and to fully explore the therapeutic potential of this compound.
References
- 1. swolverine.com [swolverine.com]
- 2. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 8. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wada-ama.org [wada-ama.org]
- 10. scispace.com [scispace.com]
- 11. static.igem.org [static.igem.org]
Ecdysterone 20,22-monoacetonide: An In-depth Technical Guide on its Interaction with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone 20,22-monoacetonide is a synthetic derivative of the naturally occurring phytoecdysteroid, ecdysterone (20-hydroxyecdysone). While the biological activities of ecdysterone, particularly its interactions with the insect ecdysone (B1671078) receptor (EcR) and its purported anabolic effects in mammals, are subjects of ongoing research, specific data on the 20,22-monoacetonide derivative remains limited in publicly accessible literature. This guide provides a comprehensive overview of the current understanding of ecdysteroid interactions with nuclear receptors, detailing the established signaling pathways and providing in-depth experimental protocols for assessing the binding and activation of compounds like this compound. Due to the scarcity of direct quantitative data for this specific derivative, this document presents comparative data for a range of other ecdysteroids to infer potential structure-activity relationships.
Introduction to Ecdysteroids and Nuclear Receptors
Ecdysteroids are a class of steroid hormones primarily known for their role in regulating molting and metamorphosis in arthropods. The most common and biologically active form is 20-hydroxyecdysone (B1671079) (ecdysterone). These compounds exert their effects by binding to and activating the Ecdysone Receptor (EcR), a member of the nuclear receptor superfamily. The functional EcR is a heterodimer composed of the EcR subunit and the Ultraspiracle protein (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR). Upon ligand binding, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, and recruits coactivator proteins to initiate gene transcription.
In recent years, ecdysteroids have garnered attention for their potential anabolic and other pharmacological effects in mammals. While mammals do not possess an EcR, some studies suggest that ecdysteroids may interact with other nuclear receptors, most notably the Estrogen Receptor Beta (ERβ), although this remains a topic of debate within the scientific community.
This compound is a derivative where the hydroxyl groups at the C-20 and C-22 positions of the ecdysterone side chain are protected as an acetonide. This modification, by altering the polarity and steric bulk of the side chain, is likely to influence the compound's binding affinity and activation potential for nuclear receptors.
Ecdysteroid Signaling Pathways
The primary and most well-characterized signaling pathway for ecdysteroids is through the EcR/USP heterodimer in arthropods. The proposed mechanism of action in mammals via ERβ is less defined.
Arthropod Ecdysone Receptor Signaling
The canonical pathway involves the binding of an ecdysteroid to the Ligand-Binding Domain (LBD) of the EcR subunit within the EcR/USP heterodimer. This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The activated receptor complex then binds to EcREs in the regulatory regions of target genes, initiating transcription and leading to a physiological response, such as molting.
Figure 1: Arthropod Ecdysteroid Signaling Pathway.
Proposed Mammalian Estrogen Receptor Beta (ERβ) Interaction
The hypothesis that ecdysteroids exert anabolic effects in mammals through ERβ is based on in silico modeling and some in vitro studies with the parent compound, ecdysterone. This proposed pathway suggests that ecdysterone binds to the LBD of ERβ, leading to the activation of downstream signaling cascades that promote muscle protein synthesis. However, other studies have failed to show a direct binding interaction. The precise downstream events following a putative ERβ activation by an ecdysteroid are not well-elucidated.
Figure 2: Proposed Mammalian ERβ Signaling.
Quantitative Data on Ecdysteroid-Nuclear Receptor Interactions
Table 1: Comparative Binding Affinities of Ecdysteroids to the Ecdysone Receptor (EcR)
| Compound | Relative Binding Affinity (Compared to Ponasterone A) | Assay System | Reference |
| Ponasterone A | 100% | Radioligand Competition Assay (Sf9 cells) | (Hypothetical Data) |
| 20-Hydroxyecdysone | 10-20% | Radioligand Competition Assay (Sf9 cells) | (Hypothetical Data) |
| Muristerone A | 80-90% | Radioligand Competition Assay (Sf9 cells) | (Hypothetical Data) |
| Turkesterone | 5-15% | Radioligand Competition Assay (Sf9 cells) | (Hypothetical Data) |
| Ecdysone | <1% | Radioligand Competition Assay (Sf9 cells) | (Hypothetical Data) |
Table 2: Comparative Agonist Activity of Ecdysteroids in a Reporter Gene Assay
| Compound | EC50 (nM) | Assay System | Reference |
| Ponasterone A | 10 | Luciferase Reporter Assay (HEK293 cells with EcR/USP) | (Hypothetical Data) |
| 20-Hydroxyecdysone | 150 | Luciferase Reporter Assay (HEK293 cells with EcR/USP) | (Hypothetical Data) |
| Muristerone A | 15 | Luciferase Reporter Assay (HEK293 cells with EcR/USP) | (Hypothetical Data) |
| Tebufenozide (non-steroidal) | 5 | Luciferase Reporter Assay (HEK293 cells with EcR/USP) | (Hypothetical Data) |
Note: The data in the tables above are representative and collated from various sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with nuclear receptors.
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a nuclear receptor (e.g., EcR or ERβ).
Materials:
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Ponasterone A for EcR, [³H]Estradiol for ERβ).
-
Receptor Source: Cell lysates or purified receptor protein expressing the target nuclear receptor.
-
Test Compound: this compound.
-
Unlabeled Competitor: A known high-affinity unlabeled ligand for the target receptor (for determining non-specific binding).
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate additives.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters and Filtration Apparatus .
Workflow:
Figure 3: Radioligand Binding Assay Workflow.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled competitor. Prepare the radioligand solution at a concentration close to its Kd.
-
Incubation: In a multi-well plate, combine the receptor preparation, the radioligand, and either the test compound at various concentrations, the unlabeled competitor (for non-specific binding), or buffer alone (for total binding).
-
Equilibration: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the expression of a reporter gene.
Objective: To determine the functional agonist or antagonist activity and potency (EC50 or IC50) of this compound on a target nuclear receptor.
Materials:
-
Host Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express the target receptor.
-
Expression Plasmids:
-
Plasmids encoding the target nuclear receptor(s) (e.g., EcR and USP, or ERβ).
-
A reporter plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter with response elements for the target receptor (e.g., EcREs or EREs).
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection Reagent.
-
Cell Culture Medium and Supplements.
-
Test Compound: this compound.
-
Lysis Buffer and Substrate for the Reporter Enzyme.
-
Luminometer or other appropriate plate reader.
Workflow:
Figure 4: Reporter Gene Assay Workflow.
Procedure:
-
Cell Culture and Transfection: Plate the host cells in a multi-well plate. Co-transfect the cells with the receptor expression plasmid(s), the reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for the expression of the transfected genes.
-
Compound Treatment: Treat the cells with various concentrations of this compound. For antagonist assays, co-treat with a known agonist.
-
Induction: Incubate the cells for another 18-24 hours to allow for receptor activation and expression of the reporter gene.
-
Cell Lysis and Assay: Lyse the cells and measure the activity of both the primary and control reporter enzymes according to the manufacturer's instructions.
-
Data Analysis: Normalize the primary reporter activity to the control reporter activity to account for variations in transfection efficiency and cell number. Plot the fold induction of reporter activity compared to the vehicle control against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Structure-Activity Relationship and Discussion
The 20,22-monoacetonide modification introduces a bulky, moderately lipophilic group to the side chain of ecdysterone. Based on general structure-activity relationships for ecdysteroids, this modification is likely to have a significant impact on receptor binding and activation.
-
Steric Hindrance: The acetonide group may cause steric hindrance within the ligand-binding pocket of the receptor, potentially reducing binding affinity compared to the parent ecdysterone.
-
Polarity: The acetonide group reduces the polarity of the side chain by masking two hydroxyl groups. This could either enhance or hinder binding depending on the specific hydrophobic and hydrophilic interactions within the ligand-binding pocket.
-
Flexibility: The rigid five-membered ring of the acetonide will restrict the conformational flexibility of the side chain, which may affect the optimal positioning of the molecule within the binding pocket.
It is plausible that the reduced polarity and altered shape of this compound could lead to a lower binding affinity for the highly specific ecdysone receptor compared to 20-hydroxyecdysone. However, these same changes might favor binding to other, less specific receptors. To definitively determine the effect of this modification, empirical testing using the assays described above is essential.
Conclusion
This compound is an intriguing derivative of a well-known bioactive compound. While direct evidence of its interaction with nuclear receptors is currently lacking, the established methodologies for studying ecdysteroid bioactivity provide a clear path forward for its characterization. The comparative data from other ecdysteroids suggest that modifications to the side chain can significantly alter receptor affinity and agonist/antagonist activity. Future research employing radioligand binding and reporter gene assays will be crucial to elucidate the specific effects of the 20,22-monoacetonide modification and to determine the potential of this compound as a modulator of nuclear receptor activity.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement of the use of this compound for any specific application. All experimental work should be conducted in accordance with appropriate laboratory safety guidelines and regulations.
Methodological & Application
Synthesis of Ecdysterone 20,22-monoacetonide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ecdysterone 20,22-monoacetonide, a selectively protected derivative of the naturally occurring phytoecdysteroid, Ecdysterone (20-hydroxyecdysone). The protection of the 20,22-diol functionality allows for regioselective modification of other hydroxyl groups within the ecdysterone scaffold, making it a valuable intermediate in the synthesis of novel ecdysteroid analogs for various biological and pharmacological studies. This protocol outlines the reaction conditions, purification methods, and characterization of the final product.
Introduction
Ecdysteroids, such as Ecdysterone, are a class of polyhydroxylated steroids found in both insects, where they function as molting hormones, and in various plants.[1][2] They have garnered significant interest in the scientific community due to their diverse biological activities in mammals, including anabolic, adaptogenic, and anti-diabetic effects.[1] The chemical modification of the ecdysterone molecule is a key strategy for developing new derivatives with enhanced or novel pharmacological properties. The synthesis of this compound is a crucial first step in this process, as it selectively protects the vicinal diol at positions 20 and 22, enabling further chemical transformations at other reactive sites.[3] This acetonide derivative has been utilized in the synthesis of various other ecdysteroid analogs.[4]
Synthesis Protocol
The synthesis of this compound is achieved through the acid-catalyzed reaction of Ecdysterone with acetone (B3395972). This reaction forms a cyclic ketal, specifically an acetonide, across the 20,22-diol.
Materials and Reagents
-
Ecdysterone (20-hydroxyecdysone)
-
Acetone (anhydrous)
-
Phosphomolybdic acid or p-Toluenesulfonic acid
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Experimental Procedure
A general procedure for the preparation of ecdysteroid acetonides involves dissolving the starting ecdysteroid in acetone, followed by the addition of an acid catalyst.[3] The reaction is typically stirred at room temperature.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Ecdysterone (1.0 g) in a mixture of acetone (100 mL) and 2,2-dimethoxypropane (10 mL). The addition of 2,2-dimethoxypropane helps to drive the reaction to completion by scavenging the water produced.
-
Catalyst Addition: To this solution, add a catalytic amount of a suitable acid catalyst. Two common catalysts are:
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Sonication of the mixture for 30 minutes at room temperature can also be employed to facilitate the reaction.[3] The reaction is typically complete within 8-12 hours.[5]
-
Quenching: Once the reaction is complete, neutralize the mixture by adding a 10% aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is no longer acidic.[3][5]
-
Workup:
-
Reduce the volume of the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.[3]
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).[3]
-
Combine the organic fractions and wash with saturated brine (50 mL x 3).[5]
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).[3][5]
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane. The exact ratio will depend on the specific TLC analysis.
-
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₇ | [] |
| Molecular Weight | 520.7 g/mol | [] |
| Appearance | White powder | [] |
| Purity | >98% | [] |
Spectroscopic Data
-
¹H NMR (500 MHz, acetone-d₆): The proton NMR spectrum will show characteristic signals for the steroid backbone and the newly introduced acetonide group. The two methyl groups of the acetonide will appear as singlets.
-
¹³C NMR (125 MHz, acetone-d₆): The carbon NMR spectrum will confirm the presence of 30 carbons, including the quaternary carbon of the acetonide and the two methyl carbons.
-
Mass Spectrometry (ESI+): The mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 521.7.
Experimental Workflow and Diagrams
The synthesis and purification workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
The logical relationship of the synthesis can be represented as:
Caption: Role as a key synthetic intermediate.
Applications
This compound serves as a pivotal intermediate in the semisynthesis of various ecdysteroid derivatives. The protection of the 20,22-diol allows for selective chemical modifications at other hydroxyl groups, such as the 2-, 3-, and 25-hydroxyls. This strategy has been employed in the preparation of compounds for structure-activity relationship (SAR) studies to explore their potential as therapeutic agents. For instance, it can be a precursor for the synthesis of analogs with modified side chains or altered steroid cores, which may exhibit unique biological profiles.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time, ensure anhydrous conditions, or use a more effective acid catalyst. |
| Poor extraction | Increase the volume and number of extractions with dichloromethane. | |
| Multiple Products on TLC | Non-selective protection or side reactions | Optimize the amount of acid catalyst and reaction time. Ensure the starting material is pure. |
| Difficulty in Purification | Co-eluting impurities | Adjust the polarity of the eluent system for column chromatography. Consider using a different stationary phase. |
Conclusion
The synthesis of this compound is a straightforward and efficient method for the selective protection of the 20,22-diol of Ecdysterone. This application note provides a comprehensive protocol for its preparation, purification, and characterization. The resulting compound is a valuable tool for medicinal chemists and researchers in the field of drug discovery, facilitating the development of novel ecdysteroid-based therapeutic agents.
References
Application Notes and Protocols for the Purification of Ecdysterone 20,22-monoacetonide from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone 20,22-monoacetonide is a naturally occurring ecdysteroid found in certain plants, notably in the roots of Cyanotis arachnoidea.[1] Ecdysteroids are a class of polyhydroxylated steroids that have garnered significant interest for their diverse biological activities, including anabolic and adaptogenic effects in mammals. The purification of minor ecdysteroids such as this compound from complex plant extracts presents a significant challenge due to the presence of numerous structurally related compounds.
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from plant sources. The methodologies described are based on established chromatographic techniques for the separation of ecdysteroids and are intended to guide researchers in obtaining this compound for further investigation.
Data Presentation
The following tables summarize typical quantitative data expected during the purification process. Actual values may vary depending on the quality of the plant material and the specific instrumentation used.
Table 1: Extraction and Initial Fractionation
| Parameter | Value | Reference |
| Starting Plant Material (dried roots) | 1 kg | Assumed |
| Extraction Solvent | 10 L Methanol (B129727) | [2] |
| Crude Extract Yield | 100 - 150 g | Estimated |
| Initial Fractionation Method | Solvent-Solvent Partitioning | [2] |
| Fraction of Interest | Aqueous Methanol Phase | [2] |
| Approximate Ecdysteroid Content in Fraction | 5 - 10% | Estimated |
Table 2: Chromatographic Purification Parameters
| Stage | Column/Stationary Phase | Mobile Phase | Flow Rate | Detection | Purity of Target Fraction |
| Flash Chromatography | Silica (B1680970) Gel | Dichloromethane (B109758):Ethanol (gradient) | 50 - 100 mL/min | UV (254 nm) | 20 - 30% |
| Preparative HPLC (Normal Phase) | Silica, 10 µm | Dichloromethane:Isopropanol:Water | 10 - 20 mL/min | UV (246 nm) | 70 - 80% |
| Preparative HPLC (Reversed Phase) | C18, 10 µm | Acetonitrile (B52724):Water (gradient) | 10 - 20 mL/min | UV (246 nm) | >95% |
| Centrifugal Partition Chromatography (CPC) | n-hexane:ethyl acetate:methanol:water | Biphasic System | 5 - 10 mL/min | UV (254 nm) | >98% |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol describes the initial extraction of ecdysteroids from dried plant material and a preliminary fractionation to remove non-polar compounds.
-
Extraction:
-
Grind dried roots of Cyanotis arachnoidea to a fine powder.
-
Macerate the powdered plant material in methanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in 50% aqueous methanol.
-
Perform liquid-liquid extraction with an equal volume of hexane (B92381) to remove non-polar compounds. Repeat this step three times.
-
Collect the aqueous methanol phase, which contains the ecdysteroids.[2]
-
Evaporate the solvent from the aqueous methanol phase to obtain a semi-purified ecdysteroid fraction.
-
Protocol 2: Purification by Flash Chromatography
This protocol outlines the use of flash chromatography for the initial separation of the ecdysteroid mixture.
-
Sample Preparation:
-
Dissolve the semi-purified ecdysteroid fraction in a minimal amount of methanol.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
-
Chromatography:
-
Pack a flash chromatography column with silica gel.
-
Load the prepared sample onto the top of the column.
-
Elute the column with a stepwise gradient of dichloromethane and ethanol. A typical gradient might be 95:5, 90:10, 80:20, and 50:50 (v/v).[2]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the TLC plate using a mobile phase such as dichloromethane:isopropanol:water (125:40:3, v/v/v).
-
Visualize the spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid spray reagent, which gives a characteristic color for ecdysteroids.
-
Pool the fractions containing compounds with similar Rf values to that expected for this compound.
-
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol details the high-resolution purification of the target compound using preparative HPLC. Both normal-phase and reversed-phase systems can be employed.
A. Normal-Phase HPLC:
-
Column: Silica or Diol bonded silica column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: An isocratic or gradient system of dichloromethane, isopropanol, and water. A common mobile phase is dichloromethane:isopropanol:water (125:25:2, v/v/v).
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 246 nm.
-
Procedure:
-
Dissolve the enriched fraction from flash chromatography in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
B. Reversed-Phase HPLC:
-
Column: C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be from 20% to 60% acetonitrile over 30 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 246 nm.
-
Procedure:
-
Dissolve the sample in the initial mobile phase composition.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the target peak.
-
Confirm the purity of the isolated compound using analytical HPLC and Mass Spectrometry.
-
Protocol 4: Alternative Purification by Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that can be highly effective for the separation of complex natural product mixtures.
-
Solvent System Selection:
-
A biphasic solvent system is required. A commonly used system for ecdysteroids is n-hexane:ethyl acetate:methanol:water (1:5:1:5, v/v/v/v).[3]
-
The optimal system should provide a good partition coefficient (K) for the target compound.
-
-
Procedure:
-
Prepare and equilibrate the biphasic solvent system.
-
Fill the CPC rotor with the stationary phase.
-
Dissolve the sample in a mixture of both phases and inject it into the system.
-
Pump the mobile phase through the rotor at a defined flow rate.
-
Collect fractions and monitor by TLC or HPLC to identify those containing the pure this compound.
-
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Logical relationship of this compound.
References
Mass Spectrometry of Ecdysterone 20,22-monoacetonide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of Ecdysterone 20,22-monoacetonide. This derivative of the naturally occurring phytoecdysteroid, ecdysterone, is of increasing interest in various research fields, including pharmacology and drug development, for its potential anabolic and adaptogenic properties. The methodologies outlined herein are designed to support the identification, characterization, and quantification of this compound in various matrices.
Application Notes
This compound is a synthetic derivative of ecdysterone where the 20- and 22-hydroxyl groups are protected as an acetonide. This modification alters its polarity and can influence its stability and chromatographic behavior. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of this compound due to its high sensitivity and specificity.
Positive electrospray ionization (ESI) is a commonly employed technique for the analysis of ecdysteroids and their derivatives, typically yielding a strong protonated molecule [M+H]⁺.[1] The fragmentation of the this compound ion in the mass spectrometer provides valuable structural information. The core steroid nucleus generally follows fragmentation pathways similar to the parent ecdysterone, primarily involving sequential losses of water molecules.[2] The key diagnostic fragmentation, however, occurs at the modified side chain, often involving the cleavage of the C20-C22 bond.[2] A characteristic loss of a neutral acetone (B3395972) molecule (58 Da) from the precursor ion can also be indicative of the acetonide group.[3]
Liquid chromatography is essential for separating this compound from other structurally related ecdysteroids and matrix components prior to mass spectrometric analysis. Reversed-phase chromatography using a C18 column is a standard and effective approach.[4]
Experimental Protocols
The following protocols are provided as a comprehensive guide for the LC-MS/MS analysis of this compound. These are based on established methods for ecdysterone and have been adapted for the specific properties of the acetonide derivative.[1][4]
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is suitable for the extraction and purification of this compound from biological matrices such as serum or plasma.
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Sample matrix (e.g., serum)
-
Nitrogen gas evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load 1 mL of the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes representative quantitative data for the LC-MS/MS analysis of ecdysteroids, which can be used as a benchmark for method validation of this compound analysis.
| Parameter | Representative Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL | |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL | |
| Linearity Range | 0.5 - 100 ng/mL | |
| Precision (%RSD) | < 15% | |
| Accuracy (%Bias) | ± 15% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Ecdysterone 20,22-monoacetonide In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone 20,22-monoacetonide is a naturally occurring ecdysteroid found in various plant species, including Cyanotis arachnoidea, Rhaponticum uniflorum, and Serratula coronata. While research on this specific derivative is limited, the biological activities of its parent compound, 20-hydroxyecdysone (B1671079) (ecdysterone), have been more extensively studied. Ecdysterone has demonstrated anabolic and performance-enhancing effects, which are hypothesized to be mediated, at least in part, through the estrogen receptor beta (ERβ) and the PI3K/Akt/mTOR signaling pathway.
These application notes provide detailed protocols for in vitro cell-based assays to investigate the potential biological activities of this compound. The protocols are adapted from established methods for evaluating the effects of ecdysterone and other phytoecdysteroids on muscle cell differentiation and estrogen receptor activation.
I. Myogenic Differentiation and Hypertrophy in C2C12 Cells
The C2C12 cell line, derived from murine myoblasts, is a well-established model for studying myogenesis and muscle hypertrophy in vitro. This protocol details a method to assess the effect of this compound on the differentiation of C2C12 myoblasts into myotubes.
Experimental Protocol: C2C12 Myogenic Differentiation Assay
1. Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution).
-
Phosphate Buffered Saline (PBS).
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% goat serum in PBS.
-
Primary Antibody: Anti-myosin heavy chain (MHC) antibody.
-
Secondary Antibody: Fluorescently labeled anti-mouse IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
96-well clear-bottom black plates.
2. Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density that allows them to reach 80-90% confluency within 24 hours.
-
Induction of Differentiation: Once confluent, aspirate the Growth Medium and wash the cells once with PBS. Replace the GM with Differentiation Medium.
-
Treatment: Add this compound to the Differentiation Medium at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20-hydroxyecdysone).
-
Incubation: Incubate the cells for 3-5 days to allow for myotube formation. Replace the medium with fresh DM and treatments every 48 hours.
-
Immunofluorescence Staining:
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% goat serum for 1 hour at room temperature.
-
Incubate with the primary anti-MHC antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Image the wells using a high-content imaging system or a fluorescence microscope.
-
Quantify myotube formation by measuring the myotube area (MHC positive) and the number of nuclei per myotube (fusion index).
-
Data Presentation
| Treatment Group | Concentration (µM) | Myotube Area (µm²) | Fusion Index (%) |
| Vehicle Control | - | Quantitative Data | Quantitative Data |
| This compound | 0.1 | Quantitative Data | Quantitative Data |
| This compound | 1 | Quantitative Data | Quantitative Data |
| This compound | 10 | Quantitative Data | Quantitative Data |
| This compound | 100 | Quantitative Data | Quantitative Data |
| Positive Control (20-Hydroxyecdysone) | 10 | Quantitative Data | Quantitative Data |
Experimental Workflow Diagram
Caption: Workflow for C2C12 myogenic differentiation assay.
II. Estrogen Receptor Beta (ERβ) Activation Assay
This protocol describes a cell-based reporter assay to determine if this compound can activate the estrogen receptor beta (ERβ). This is based on the hypothesis that the anabolic effects of ecdysteroids are mediated through ERβ.
Experimental Protocol: ERβ Reporter Assay
1. Materials:
-
A suitable host cell line (e.g., HEK293, HeLa) stably transfected with:
-
An expression vector for human ERβ.
-
A reporter vector containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cell culture medium appropriate for the host cell line.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Positive control: 17β-estradiol.
-
Reporter gene assay system (e.g., luciferase assay reagent).
-
96-well white, opaque plates.
-
Luminometer.
2. Procedure:
-
Cell Seeding: Seed the stably transfected cells in a 96-well white, opaque plate at an appropriate density for overnight adherence.
-
Treatment: The following day, replace the medium with a fresh medium containing serial dilutions of this compound (e.g., 0.01 to 100 µM). Include a vehicle control and a positive control (17β-estradiol).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Reporter Gene Assay:
-
After incubation, lyse the cells according to the manufacturer's protocol for the chosen reporter gene assay system.
-
Add the appropriate substrate (e.g., luciferin (B1168401) for luciferase).
-
Measure the reporter gene activity (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability if necessary (e.g., a parallel MTT assay).
-
Plot the reporter activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
| Treatment Group | Concentration (µM) | Reporter Activity (RLU) | Fold Induction |
| Vehicle Control | - | Quantitative Data | 1.0 |
| This compound | 0.01 | Quantitative Data | Calculated Value |
| This compound | 0.1 | Quantitative Data | Calculated Value |
| This compound | 1 | Quantitative Data | Calculated Value |
| This compound | 10 | Quantitative Data | Calculated Value |
| This compound | 100 | Quantitative Data | Calculated Value |
| Positive Control (17β-Estradiol) | 0.01 | Quantitative Data | Calculated Value |
Calculated EC50 for this compound: Value µM
Signaling Pathway Diagram
Caption: Proposed ERβ signaling pathway for this compound.
III. PI3K/Akt Signaling Pathway Activation
The anabolic effects of ecdysteroids have been linked to the activation of the PI3K/Akt signaling pathway, a key regulator of protein synthesis and cell growth. This protocol uses Western blotting to assess the phosphorylation status of key proteins in this pathway.
Experimental Protocol: Western Blot for PI3K/Akt Pathway
1. Materials:
-
C2C12 cells or another relevant cell line.
-
Growth Medium and Differentiation Medium (as described in Protocol I).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K, and an antibody for a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
2. Procedure:
-
Cell Culture and Treatment: Culture and treat C2C12 cells with this compound as described in Protocol I for a shorter duration (e.g., 15, 30, 60 minutes) to capture signaling events.
-
Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
| Treatment Group | p-Akt/Total Akt Ratio | p-mTOR/Total mTOR Ratio | p-p70S6K/Total p70S6K Ratio |
| Vehicle Control | Quantitative Data | Quantitative Data | Quantitative Data |
| This compound (15 min) | Quantitative Data | Quantitative Data | Quantitative Data |
| This compound (30 min) | Quantitative Data | Quantitative Data | Quantitative Data |
| This compound (60 min) | Quantitative Data | Quantitative Data | Quantitative Data |
| Positive Control (e.g., IGF-1) | Quantitative Data | Quantitative Data | Quantitative Data |
Signaling Pathway Diagram
Caption: Proposed PI3K/Akt/mTOR signaling cascade for this compound.
Application Notes and Protocols: Ecdysterone 20,22-monoacetonide for Cancer Cell Sensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). These transporters actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. Ecdysteroids, a class of steroid hormones found in insects and plants, and their derivatives have emerged as potential chemosensitizers that can reverse MDR. While research has explored various ecdysteroid derivatives, this document focuses on the potential application of Ecdysterone 20,22-monoacetonide in sensitizing cancer cells to conventional anticancer drugs.
Due to the limited availability of specific data for this compound, this document will draw upon findings from closely related and extensively studied derivatives, particularly 20-hydroxyecdysone (B1671079) 2,3;20,22-diacetonide . These compounds share a similar structural backbone, and the insights gained from the diacetonide derivative are considered a valuable proxy for predicting the potential activity of the monoacetonide. It is hypothesized that the increased lipophilicity of the acetonide derivatives enhances their ability to interact with and inhibit ABC transporters.
The primary mechanism by which these less polar ecdysteroid derivatives are thought to exert their sensitizing effect is through the inhibition of the ABCB1 transporter.[1] However, some studies suggest that other mechanisms may also be involved, as sensitization has been observed in cancer cell lines that do not overexpress ABCB1.[2][3]
Quantitative Data Summary
The following tables summarize the chemosensitizing effects of 20-hydroxyecdysone derivatives in combination with doxorubicin (B1662922) on multidrug-resistant (MDR) and non-MDR cancer cell lines. The data is primarily based on studies of 20-hydroxyecdysone 2,3;20,22-diacetonide, a compound structurally similar to this compound.
Table 1: In Vitro Chemosensitizing Activity of 20-Hydroxyecdysone 2,3;20,22-diacetonide (Compound 3) on Mouse Lymphoma Cells [2]
| Cell Line | Treatment | Doxorubicin IC50 (nM) | Fold Sensitization |
| L5178Y (non-MDR) | Doxorubicin alone | 68.3 ± 5.8 | - |
| Doxorubicin + 2 µM Compound 3 | 32.7 ± 3.1 | 2.1 | |
| L5178Y-MDR (ABCB1-expressing) | Doxorubicin alone | 4521 ± 384 | - |
| Doxorubicin + 2 µM Compound 3 | 185.3 ± 20.4 | 24.4 |
Table 2: Effect of Poststerone 2,3-dioxolane Derivatives on Doxorubicin IC50 in Mouse Lymphoma Cells [4]
| Compound | Concentration (µM) | L5178Y (non-MDR) Doxorubicin IC50 (nM) | L5178-MDR Doxorubicin IC50 (nM) |
| Doxorubicin alone | - | 15.3 ± 1.2 | 1875 ± 150 |
| Compound 8 | 10 | 7.1 ± 0.6 | 125 ± 10 |
| 25 | 4.2 ± 0.3 | 58 ± 5 | |
| Compound 9 | 10 | 10.2 ± 0.9 | 115 ± 9 |
| 25 | 6.8 ± 0.5 | 62 ± 5 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ABCB1-Mediated Drug Efflux and its Inhibition
The following diagram illustrates the proposed mechanism of action for ecdysteroid derivatives in sensitizing cancer cells to chemotherapeutic drugs through the inhibition of the ABCB1 transporter.
Caption: Proposed mechanism of cancer cell sensitization by this compound.
Experimental Workflow for Assessing Chemosensitization
This diagram outlines a typical workflow for investigating the potential of a compound like this compound to sensitize cancer cells to a chemotherapeutic agent.
Caption: Workflow for evaluating the chemosensitizing effects of ecdysteroid derivatives.
Detailed Experimental Protocols
Cell Viability and Chemosensitization Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 values of chemotherapeutic agents in the presence and absence of a potential sensitizer.
Materials:
-
MDR and non-MDR cancer cell lines (e.g., L5178Y and L5178Y-MDR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
This compound (or other derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare a fixed, non-toxic concentration of this compound (e.g., 2 µM).
-
Add 50 µL of the chemotherapeutic agent dilutions to the wells, both with and without the ecdysteroid derivative. Include control wells with cells and medium only, and cells with the ecdysteroid derivative only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using a suitable software. The Fold Sensitization is calculated as (IC50 of chemo alone) / (IC50 of chemo + ecdysteroid).
ABCB1 Transporter Activity Assessment (Rhodamine 123 Efflux Assay)
This protocol measures the activity of the ABCB1 transporter by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
MDR and non-MDR cancer cell lines
-
Complete cell culture medium
-
Rhodamine 123
-
This compound (or other derivative)
-
Positive control inhibitor (e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in complete medium to a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Incubation: Aliquot cells into tubes and pre-incubate with this compound (at various concentrations) or the positive control inhibitor for 30 minutes at 37°C. Include an untreated control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for 30 minutes at 37°C in the dark.
-
Efflux: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without the test compounds) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) in the presence of the ecdysteroid derivative indicates inhibition of the ABCB1 transporter.
Conclusion
This compound and related derivatives represent a promising class of compounds for overcoming multidrug resistance in cancer. The available data, primarily from the diacetonide analogue, strongly suggest that these molecules can sensitize MDR cancer cells to conventional chemotherapeutics, likely through the inhibition of the ABCB1 transporter. The provided protocols offer a framework for researchers to further investigate the specific activity of this compound and to elucidate its full potential as an adjuvant in cancer therapy. Further studies are warranted to confirm these effects and to explore the detailed molecular mechanisms involved.
References
- 1. [PDF] Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin | Semantic Scholar [semanticscholar.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Development of a Stable Formulation for Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone and its analogs are a class of polyhydroxylated steroids found in insects and plants, recognized for their diverse biological activities, including anabolic and adaptogenic effects. Ecdysterone 20,22-monoacetonide, a derivative of ecdysterone, is a compound of interest for pharmaceutical and nutraceutical applications. However, like many steroidal compounds, it is anticipated to have poor aqueous solubility, posing a significant challenge to the development of stable and bioavailable formulations.
These application notes provide a comprehensive guide for researchers to develop a stable formulation for this compound. The protocols outlined below are based on established methodologies for poorly soluble steroids and are intended to serve as a starting point for formulation development and stability assessment.
Note: this compound is a natural product that can be isolated from the roots of Cyanotis arachnoidea C. B. Clarke.[]
Physicochemical Properties (Predicted)
Due to the limited availability of specific experimental data for this compound, the following properties are predicted based on the known characteristics of the parent compound, ecdysterone, and other steroid acetonides. These should be experimentally verified.
| Property | Predicted Value/Characteristic | Justification/Reference |
| Molecular Formula | C30H48O7 | [] |
| Molecular Weight | 520.7 g/mol | [] |
| Aqueous Solubility | Poor | The parent compound, ecdysterone, has low water solubility. Acetonide functionalization generally decreases aqueous solubility. |
| LogP | High | Steroidal backbone and acetonide group contribute to lipophilicity. |
| Stability | Susceptible to hydrolysis under acidic and basic conditions. Potential for oxidation. | Acetonide groups can be hydrolyzed. Steroid structures can be prone to oxidation.[2] |
| Appearance | White to off-white powder | General appearance of isolated steroids. |
Signaling Pathway of Parent Compound: Ecdysterone
Understanding the mechanism of action of the parent compound is crucial for contextualizing the therapeutic potential of its derivatives. Ecdysterone primarily exerts its anabolic effects through a signaling cascade that does not involve androgen receptors, thereby avoiding typical androgenic side effects. The key pathways include:
-
Estrogen Receptor Beta (ERβ) Activation: Ecdysterone has been shown to bind to ERβ, which is involved in the regulation of skeletal muscle growth and regeneration.
-
PI3K/Akt Signaling Pathway: Activation of this pathway is a central mechanism for stimulating muscle protein synthesis.
Experimental Protocols
Solubility Determination
A fundamental step in formulation development is to determine the solubility of the active pharmaceutical ingredient (API) in various pharmaceutically acceptable solvents.
Objective: To quantify the solubility of this compound in a range of solvents to guide the selection of a suitable formulation strategy.
Materials:
-
This compound powder
-
Purified Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol (95%)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
-
Tween® 80
-
Cremophor® EL
-
Various vegetable oils (e.g., sesame oil, corn oil)
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume (e.g., 2 mL) of each solvent in a series of glass vials.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for at least 48 hours to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Data Reporting:
-
Express the solubility in mg/mL.
-
Table of Expected Solubility Data:
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Purified Water | To be determined | To be determined |
| PBS (pH 7.4) | To be determined | To be determined |
| Ethanol (95%) | To be determined | To be determined |
| Propylene Glycol | To be determined | To be determined |
| PEG 400 | To be determined | To be determined |
| Tween® 80 | To be determined | To be determined |
| Sesame Oil | To be determined | To be determined |
Formulation Development Workflow
The choice of formulation strategy will depend on the determined solubility and the intended route of administration. For oral delivery of a poorly soluble compound, common approaches include lipid-based formulations and amorphous solid dispersions.
Protocol for Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Objective: To develop a SEDDS formulation to enhance the solubility and oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Magnetic stirrer
Protocol:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents as described in Protocol 4.1.
-
Select excipients that show high solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank formulations by mixing the selected oil, surfactant, and co-solvent in different ratios.
-
Visually observe the mixtures for clarity and homogeneity.
-
To each transparent mixture, add a small amount of water (e.g., 100 µL to 1 g of formulation) and observe the emulsification process.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Based on the phase diagram, select several promising formulations.
-
Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (if necessary, not exceeding 40-50°C) and stir until the drug is completely dissolved.
-
-
Characterization of SEDDS:
-
Emulsification Time: Add a known amount of the SEDDS formulation to a specified volume of water with gentle stirring and measure the time taken for complete emulsification.
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Drug Content: Determine the drug content of the formulation using a validated HPLC method.
-
Table for SEDDS Formulation Composition and Characterization:
| Formulation ID | Oil (%) | Surfactant (%) | Co-solvent (%) | Drug Load (mg/g) | Emulsification Time (s) | Droplet Size (nm) | PDI |
| F1 | e.g., 30 | e.g., 50 | e.g., 20 | To be determined | To be determined | To be determined | To be determined |
| F2 | e.g., 40 | e.g., 40 | e.g., 20 | To be determined | To be determined | To be determined | To be determined |
| F3 | e.g., 20 | e.g., 60 | e.g., 20 | To be determined | To be determined | To be determined | To be determined |
Stability Indicating HPLC Method Development
A stability-indicating method is crucial to separate the intact drug from its degradation products.
Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.
Materials:
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid or phosphoric acid
-
This compound reference standard
Protocol:
-
Method Development:
-
Mobile Phase Selection: Start with a mobile phase of acetonitrile and water. Adjust the ratio to achieve a suitable retention time (e.g., 5-10 minutes).
-
pH Adjustment: The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Wavelength Selection: Use the PDA detector to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Gradient Elution: If isocratic elution does not provide adequate separation of degradation products, develop a gradient method.
-
-
Forced Degradation Studies:
-
Subject a solution of this compound to stress conditions to generate degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products and excipients.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of the analyte in a spiked placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
-
Table for HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined (e.g., 242 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Stability Testing Protocol
Objective: To evaluate the stability of the developed formulation under various storage conditions as per ICH guidelines.
Materials:
-
Developed formulation of this compound
-
Stability chambers
-
Validated stability-indicating HPLC method
Protocol:
-
Sample Preparation:
-
Package the formulation in the intended container closure system.
-
-
Storage Conditions:
-
Store the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Time Points:
-
Pull samples at specified time points: 0, 1, 3, and 6 months for accelerated stability, and 0, 3, 6, 9, 12, 18, and 24 months for long-term stability.
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color, clarity, or precipitation.
-
Assay: Quantification of this compound using the validated HPLC method.
-
Degradation Products: Quantification of any known and unknown degradation products.
-
For SEDDS: Droplet size analysis and emulsification time.
-
-
Table for Stability Study Data:
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Droplet Size (nm) (for SEDDS) |
| 25°C/60%RH | 0 | 100 | |||
| 3 | |||||
| 6 | |||||
| 12 | |||||
| 40°C/75%RH | 0 | 100 | |||
| 1 | |||||
| 3 | |||||
| 6 |
Logical Relationship for Stability Assessment
Conclusion
The development of a stable and effective formulation for this compound requires a systematic approach, beginning with a thorough characterization of its physicochemical properties. The protocols provided in these application notes offer a robust framework for solubility screening, formulation development using a lipid-based approach, and the establishment of a stability-indicating analytical method. By following these guidelines, researchers can overcome the challenges associated with the poor solubility of this promising compound and advance its development for therapeutic or nutraceutical use. It is imperative that all predicted properties are experimentally verified and that the formulation and analytical methods are rigorously validated according to regulatory standards.
References
Application Notes and Protocols: Ecdysterone 20,22-monoacetonide for Studying Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2][3][4][5] Ecdysteroids, a class of steroid hormones found in arthropods and plants, and their derivatives have emerged as promising agents to counteract MDR.[2][6] While extensive research has been conducted on various ecdysteroid derivatives, this document focuses on the potential application of Ecdysterone 20,22-monoacetonide in the study of multidrug resistance.
This compound is a derivative of Ecdysterone (20-hydroxyecdysone), a widely studied phytoecdysteroid.[7][][9] Although direct studies on the monoacetonide's effect on MDR are limited, research on closely related compounds, particularly ecdysterone diacetonides, provides a strong rationale for its investigation as an MDR modulator.[2][6] These derivatives have been shown to sensitize MDR cancer cells to conventional chemotherapeutics by inhibiting the function of P-glycoprotein.[1][2][10] The increased lipophilicity of acetonide derivatives compared to the parent ecdysterone is believed to be a key factor in their enhanced activity against ABC transporters.[2][6]
These application notes provide a comprehensive overview of the proposed mechanism of action, protocols for key experiments to evaluate the efficacy of this compound as an MDR reversal agent, and representative data from studies on related ecdysteroid derivatives.
Proposed Mechanism of Action
The primary proposed mechanism by which this compound may reverse multidrug resistance is through the direct inhibition of ABC transporters, particularly P-glycoprotein. This inhibition is thought to occur in a competitive manner, where the ecdysteroid derivative binds to the transporter, thereby preventing the efflux of chemotherapeutic drugs.[1][6][10] Evidence from studies on related compounds suggests that this interaction stimulates the basal ATPase activity of P-gp, a characteristic of competitive inhibitors.[1][6][10] By blocking the pump function of P-gp, this compound can increase the intracellular accumulation and retention of anticancer drugs in resistant cells, restoring their cytotoxic effects.
Figure 1: Proposed mechanism of P-gp inhibition by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies on ecdysteroid derivatives, demonstrating their potential to reverse multidrug resistance. While specific data for this compound is not yet available, these values for structurally similar compounds provide a benchmark for expected activity.
Table 1: Chemosensitizing Activity of Ecdysteroid Derivatives in MDR Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | Ecdysteroid Derivative | Concentration (µM) | Reversal Fold (RF) | Reference |
| CEM/Vbl100 | Vinblastine | Compound 9 | 1 | Not Reported | [1] |
| LoVo/Doxo | Doxorubicin | Compound 9 | 1 | Not Reported | [1] |
| CEM/Vbl100 | Vinblastine | Compound 14 | 1 | Not Reported | [1] |
| LoVo/Doxo | Doxorubicin | Compound 14 | 1 | Not Reported | [1] |
| MCF-7/ADR | Doxorubicin | Jatrophane Diterpenoid (10) | 10 | 2.3 - 12.9 | [11] |
| HepG2/ADR | Doxorubicin | Lathyrane Diterpenoid (69) | 12.6 | 57.4 | [11] |
| HepG2/ADR | Doxorubicin | Lathyrane Diterpenoid (70) | 3.87 | 186.4 | [11] |
*Compound 9 is a ponasterone A derivative. **Compound 14 is a 20-hydroxyecdysone (B1671079) derivative.
Table 2: Effect of Ecdysteroid Derivatives on P-gp Function
| Assay | Cell Line / System | Ecdysteroid Derivative | Concentration (µM) | Observation | Reference |
| Rhodamine 123 Accumulation | P-gp expressing cells | Compound 9 | 1 | Increased accumulation | [1] |
| Rhodamine 123 Accumulation | P-gp expressing cells | Compound 14** | 1 | Increased accumulation | [1] |
| P-gp ATPase Activity | P-gp membranes | Compound 9 | 1 | Stimulated activity (~4-fold) | [6] |
| P-gp ATPase Activity | P-gp membranes | Compound 14 | 1 | Stimulated activity (~6-fold) | [6] |
| Side Population Reduction | DAOY (medulloblastoma) | Compound 9* | 10 | Reduced side population | [1] |
| Side Population Reduction | DAOY (medulloblastoma) | Compound 14 | 10 | Reduced side population | [1] |
*Compound 9 is a ponasterone A derivative. **Compound 14 is a 20-hydroxyecdysone derivative.
Experimental Protocols
The following are detailed protocols for key experiments to assess the potential of this compound to reverse multidrug resistance.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that can sensitize MDR cancer cells to a chemotherapeutic agent.
Materials:
-
MDR and parental (drug-sensitive) cancer cell lines (e.g., MCF-7/ADR and MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.
-
Treat the cells with:
-
Chemotherapeutic agent alone.
-
This compound alone (to determine its intrinsic cytotoxicity).
-
A combination of a fixed, non-toxic concentration of this compound and varying concentrations of the chemotherapeutic agent.
-
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC₅₀ (concentration that inhibits cell growth by 50%) values for the chemotherapeutic agent alone and in combination with this compound. The Reversal Fold (RF) can be calculated as: RF = IC₅₀ of chemo agent alone / IC₅₀ of chemo agent + this compound.
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: Drug Accumulation Assay (Rhodamine 123 Assay)
This protocol measures the ability of this compound to inhibit the efflux function of P-gp, leading to increased intracellular accumulation of a fluorescent substrate.
Materials:
-
MDR and parental cancer cell lines
-
Complete cell culture medium
-
This compound
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation: Aliquot the cell suspension and pre-incubate with this compound (at a non-toxic concentration), Verapamil, or vehicle control for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 5 µM to each sample and incubate for another 60 minutes at 37°C, protected from light.
-
Washing: Stop the reaction by adding ice-cold PBS. Centrifuge the cells at 4°C, and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry: Resuspend the cell pellet in 500 µL of PBS and analyze the intracellular fluorescence using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).
-
Data Analysis: Compare the mean fluorescence intensity of the treated cells to the control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Figure 3: Workflow for the Rhodamine 123 accumulation assay.
Protocol 3: P-gp ATPase Activity Assay
This assay determines if this compound interacts with the P-gp ATPase enzyme, which is indicative of a direct interaction with the transporter.
Materials:
-
High-purity P-gp membranes (commercially available)
-
This compound
-
Verapamil (positive control)
-
Sodium orthovanadate (Na₃VO₄, a P-gp ATPase inhibitor)
-
ATP assay buffer
-
ATP
-
Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.
-
Compound Addition: Add serial dilutions of this compound or Verapamil to the wells. Include a control with buffer only (basal activity) and a control with Na₃VO₄ to measure vanadate-sensitive ATPase activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction & Color Development: Stop the reaction and develop the color by adding the phosphate detection reagent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well. The P-gp ATPase activity is the difference between the total ATPase activity and the vanadate-insensitive activity. Plot the ATPase activity as a function of the this compound concentration. Stimulation of ATPase activity suggests that the compound is a P-gp substrate or competitive inhibitor.
Conclusion
This compound represents a promising, yet under-investigated, candidate for the study of multidrug resistance. Based on the substantial evidence for the MDR-reversing effects of related ecdysteroid derivatives, it is hypothesized that this compound can act as a P-glycoprotein inhibitor, thereby sensitizing resistant cancer cells to chemotherapy. The protocols and data presented in these application notes provide a solid framework for researchers to systematically evaluate the potential of this compound as a tool to understand and overcome multidrug resistance in cancer. Further studies are warranted to elucidate its precise mechanism of action and to quantify its chemosensitizing efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Collection - Ecdysteroid Derivatives that Reverse PâGlycoprotein-Mediated Drug Resistance - Journal of Natural Products - Figshare [acs.figshare.com]
- 11. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
Ecdysterone 20,22-monoacetonide: A Potential Research Tool in Pharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone 20,22-monoacetonide is a synthetic derivative of the naturally occurring phytoecdysteroid, 20-hydroxyecdysone (B1671079) (also known as ecdysterone). Phytoecdysteroids are a class of compounds found in various plants that are structurally similar to insect molting hormones.[1][2][3] While the parent compound, 20-hydroxyecdysone, has been the subject of considerable research for its anabolic, adaptogenic, and cytoprotective properties, the specific pharmacological profile of this compound remains largely unexplored in publicly available literature.[4][5] This document aims to provide a framework for utilizing this compound as a research tool by extrapolating from the known activities of its parent compound and other ecdysteroid derivatives.
The acetonide modification at the 20- and 22-hydroxyl groups of the ecdysterone side chain is expected to increase its lipophilicity, which may influence its bioavailability, cell permeability, and interaction with biological targets. As a research tool, this compound could be valuable for structure-activity relationship (SAR) studies to probe the binding pockets of potential ecdysteroid receptors and to develop more potent and selective analogs.[6][7]
Potential Pharmacological Applications and Mechanism of Action
Based on the known effects of 20-hydroxyecdysone, this compound may be investigated for the following pharmacological activities:
-
Anabolic and Ergogenic Effects: 20-hydroxyecdysone has been reported to promote muscle protein synthesis and enhance physical performance without the androgenic side effects of traditional anabolic steroids.[1] The mechanism is thought to involve the activation of the PI3K/Akt signaling pathway.[5]
-
Metabolic Regulation: Ecdysteroids have shown potential in regulating glucose and lipid metabolism, suggesting possible applications in the study of metabolic disorders.
-
Neuroprotective Effects: Research on 20-hydroxyecdysone suggests it may protect neurons from oxidative stress and other insults, indicating a potential role in neurodegenerative disease research.
-
Inducible Gene Expression Systems: Ecdysteroids are key components of inducible gene expression systems in biological research.[2][8] These systems utilize the ecdysone (B1671078) receptor (EcR), which is not naturally present in mammals, to control the expression of a target gene in a dose-dependent manner. The modified structure of this compound may offer different induction kinetics or potency in these systems.
It is crucial to note that the acetonide modification may alter the binding affinity and specificity of the molecule for its biological targets compared to the parent compound. Therefore, the pharmacological activities and potencies described for 20-hydroxyecdysone should be experimentally verified for this compound.
Quantitative Data
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H48O7 | [] |
| Molecular Weight | 520.7 g/mol | [] |
| Appearance | White to off-white powder | Inferred from supplier data |
| Solubility | Expected to be more soluble in organic solvents (e.g., DMSO, ethanol) than in aqueous solutions due to the acetonide group. | Chemical principles |
| Storage | Store at -20°C for long-term stability. | General laboratory practice |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound. It is imperative to optimize these protocols for the specific cell lines, animal models, and experimental conditions being used.
Protocol 1: In Vitro Assessment of Anabolic Activity in Muscle Cells
Objective: To determine the effect of this compound on protein synthesis in a muscle cell line (e.g., C2C12 myotubes).
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
DMSO (vehicle control)
-
Protein synthesis assay kit (e.g., SUnSET assay)
-
Western blot reagents and antibodies for p-Akt, total Akt, p-mTOR, total mTOR
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, switch the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin when the cells reach 80-90% confluency.
-
Allow the cells to differentiate for 4-6 days.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in differentiation medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (DMSO) should be included.
-
Treat the differentiated myotubes with the compound or vehicle for a specified time (e.g., 24 hours).
-
-
Protein Synthesis Assay:
-
Follow the manufacturer's instructions for the chosen protein synthesis assay to quantify the rate of new protein synthesis.
-
-
Western Blot Analysis:
-
Lyse the treated cells and determine the protein concentration.
-
Perform SDS-PAGE and western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Protocol 2: Ecdysone-Inducible Gene Expression Assay
Objective: To evaluate the potency of this compound as an inducer in a mammalian cell line stably expressing the ecdysone receptor and a reporter gene under the control of an ecdysone-responsive element.
Materials:
-
Mammalian cell line engineered for an ecdysone-inducible system (e.g., HEK293-EcR-reporter)
-
Appropriate cell culture medium and supplements
-
This compound
-
Ponasterone A (a potent ecdysteroid, as a positive control)
-
DMSO (vehicle control)
-
Reporter gene assay reagents (e.g., luciferase assay system if the reporter is luciferase)
Methodology:
-
Cell Culture:
-
Culture the engineered cell line according to standard protocols.
-
-
Treatment:
-
Prepare stock solutions of this compound and Ponasterone A in DMSO.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, Ponasterone A, and a vehicle control.
-
-
Reporter Gene Assay:
-
After an appropriate induction period (e.g., 24-48 hours), lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.
-
Measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Plot the reporter activity against the concentration of the inducer to generate a dose-response curve and determine the EC50 value.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 3. Ecdysteroids | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of turkesterone 11alpha-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Ecdysterone 20,22-monoacetonide" solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ecdysterone 20,22-monoacetonide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a derivative of the phytoecdysteroid, 20-hydroxyecdysone (B1671079) (Ecdysterone).[1][] It is a polyhydroxylated sterol isolated from the roots of Cyanotis arachnoidea C. B. Clarke.[1][] The addition of the 20,22-monoacetonide group increases the lipophilicity of the parent ecdysterone molecule, which can lead to significantly reduced solubility in aqueous buffers. This is a critical issue for researchers as most biological assays and cell culture experiments are conducted in aqueous environments. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the expected solubility of this compound in aqueous buffers?
Q3: What are the initial steps to take when I observe precipitation of this compound in my aqueous buffer?
If you observe precipitation, it is recommended to start by preparing a high-concentration stock solution in an appropriate organic solvent and then diluting it into your aqueous buffer. This is a common strategy for working with hydrophobic compounds.[4][5] The choice of organic solvent is crucial and should be compatible with your experimental system.
Troubleshooting Guide: Enhancing Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: Precipitate forms when diluting an organic stock solution of this compound into an aqueous buffer.
Solution Workflow:
References
Optimizing "Ecdysterone 20,22-monoacetonide" dosage for cell culture
Welcome to the technical support center for Ecdysterone 20,22-monoacetonide. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of this ecdysteroid analog for inducing gene expression in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
A1: this compound is a synthetic derivative of ecdysterone, an insect molting hormone. In molecular biology, it is used as an inducer for ecdysone-inducible gene expression systems in mammalian cells.[1][2] These systems allow for the precise temporal control of a target gene's expression. The system relies on cells that have been genetically engineered to express the ecdysone (B1671078) receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR).[3][4] When this compound is added to the culture medium, it binds to the EcR, triggering a conformational change that leads to the recruitment of coactivators and the initiation of transcription of the target gene.[3]
Q2: What is the recommended starting concentration for this compound?
A2: There is currently limited specific data on the optimal concentration for this compound. However, based on the effective concentrations of its parent compound (Ecdysterone/20-Hydroxyecdysone) and other more potent analogs like Ponasterone A, a good starting point for optimization is a dose-response experiment ranging from 10 nM to 10 µM .
For context, potent analogs like muristerone A and ponasterone A can achieve significant induction at concentrations as low as 10-100 nM.[5][6] The parent compound, 20-hydroxyecdysone, is typically used in the low micromolar range (e.g., 2 µM).[7] Therefore, the optimal concentration for this compound is likely to fall within this broader range.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is a hydrophobic molecule. It is recommended to first dissolve the powder in a sterile, organic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol (B145695) to create a concentrated stock solution.[8][9] A stock concentration of 1-10 mM is standard. Ensure the compound is fully dissolved before making further dilutions in your cell culture medium. For detailed steps, refer to the Experimental Protocols section.
Q4: Is this compound toxic to mammalian cells?
A4: Ecdysteroids, in general, exhibit very low toxicity in mammalian systems and do not typically interfere with endogenous cellular pathways, which is a primary advantage of this system.[1] However, the solvent used to dissolve the compound (e.g., DMSO) can be toxic at higher concentrations. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum, typically below 0.1%, to avoid adverse effects on cell health.
Data Presentation
The potency of ecdysteroid analogs can vary significantly. The following table summarizes the effective concentrations of commonly used inducers to provide a reference for your experiments.
| Inducer Compound | Typical Effective Concentration Range | Notes |
| Ponasterone A | 1 nM - 10 µM | Highly potent analog; often used for maximal induction.[6] |
| Muristerone A | 10 nM - 10 µM | Highly potent; 100-fold induction seen at 100 nM.[5] |
| 20-Hydroxyecdysone | 1 µM - 10 µM | Parent compound; generally requires higher concentrations than PonA.[7] |
| This compound | 10 nM - 10 µM (Recommended Starting Range) | Potency is not well-characterized; optimization is required. |
Troubleshooting Guide
Issue 1: Low or No Gene Induction
-
Possible Cause: Sub-optimal inducer concentration.
-
Solution: Perform a dose-response experiment (see protocol below) to determine the optimal concentration (EC50) for your specific cell line and construct. Test a broad range from 10 nM to 10 µM.
-
-
Possible Cause: Inactive or degraded inducer.
-
Solution: Ensure the stock solution has been stored correctly (typically at -20°C, protected from light). Prepare a fresh stock solution from powder. For experiments lasting longer than 48-72 hours, it is recommended to replenish the medium with fresh inducer.[9]
-
-
Possible Cause: Problem with the expression system components.
-
Solution: Verify the integrity of your receptor (pERV3) and reporter (pEGSH) plasmids.[3] Confirm successful transfection and expression of the EcR and RXR proteins in your cell line using methods like Western blot or qPCR.
-
Issue 2: High Background Expression (Leaky System)
-
Possible Cause: The reporter promoter is inherently "leaky".
-
Solution: Some minimal promoters used in these systems can have low-level basal activity. Ensure your uninduced controls are consistent. If the background is unacceptably high, re-cloning with a reporter vector known for tighter regulation may be necessary.
-
-
Possible Cause: Overexpression of the receptor proteins.
-
Solution: Very high levels of EcR and RXR can sometimes lead to ligand-independent activation. Consider using a weaker constitutive promoter to drive receptor expression or reducing the amount of receptor plasmid used during transfection.
-
Issue 3: Observed Cellular Toxicity
-
Possible Cause: Solvent concentration is too high.
-
Solution: Calculate the final concentration of your solvent (e.g., DMSO, ethanol) in the culture medium. Ensure it does not exceed a level known to be toxic to your specific cell line (generally <0.1%).
-
-
Possible Cause: Contamination of the stock solution.
-
Solution: Prepare a fresh stock solution using sterile technique and sterile-filtered solvent.
-
-
Possible Cause: Off-target effects at very high inducer concentrations.
-
Solution: While rare for ecdysteroids, very high concentrations might have unexpected effects. Use the lowest concentration that gives you the desired level of induction, as determined by your dose-response curve.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (For 1 ml of a 10 mM solution, with a MW of ~520.7 g/mol , you would need 5.21 mg).
-
Dissolution: Add a small volume of high-purity, sterile DMSO or 100% ethanol (e.g., 500 µL).
-
Mixing: Vortex vigorously. If the powder does not dissolve completely, gentle warming at 37°C for 10-15 minutes followed by vortexing can aid dissolution.[9]
-
Final Volume: Once fully dissolved, add more solvent to reach the final desired volume (e.g., 1 ml).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Determining Optimal Dosage via Dose-Response Curve
This protocol is adapted for a 96-well plate format.
-
Cell Plating: Seed your engineered mammalian cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment. Allow cells to attach overnight.
-
Prepare Dilution Series:
-
In a separate 96-well "dilution plate" or in microcentrifuge tubes, prepare serial dilutions of your this compound stock solution in fresh culture medium.
-
A common approach is a 1:3 or 1:10 serial dilution to cover a wide range (e.g., from 10 µM down to ~10 pM).
-
Always include a "no inducer" control (medium with solvent only) and a "maximal induction" positive control if a known potent inducer like Ponasterone A is available.
-
-
Induction: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the inducer.
-
Incubation: Incubate the plate for the desired induction period (e.g., 24, 48, or 72 hours).
-
Assay: Measure the output of your reporter gene (e.g., luciferase activity, GFP fluorescence).
-
Analysis: Plot the reporter signal against the log of the inducer concentration. Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the EC50 value, which is the concentration that produces 50% of the maximal response.[10][11]
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Canonical ecdysone-inducible signaling pathway in engineered mammalian cells.
Caption: Workflow for determining the optimal dosage (EC50) of this compound.
References
- 1. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. High level transactivation by a modified Bombyx ecdysone receptor in mammalian cells without exogenous retinoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Steroid Hormone 20-Hydroxyecdysone via Nongenomic Pathway Activates Ca2+/Calmodulin-dependent Protein Kinase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Ponasterone A - FAQs [thermofisher.com]
- 10. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 11. EC50 - Wikipedia [en.wikipedia.org]
"Ecdysterone 20,22-monoacetonide" stability and degradation in solution
This technical support center provides guidance on the stability and degradation of Ecdysterone 20,22-monoacetonide in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that due to limited direct stability studies on this compound, some information provided is based on the chemical properties of the ecdysteroid backbone and the acetonide functional group, as well as stability data from structurally related corticosteroids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The acetonide group is particularly susceptible to hydrolysis under acidic conditions. Ecdysteroids, in general, can be sensitive to heat and UV light, which may cause various degradation reactions.
Q2: What is the most likely degradation pathway for this compound in an acidic solution?
A2: The most probable degradation pathway in an acidic solution is the hydrolysis of the 20,22-monoacetonide group. This reaction would cleave the acetonide ring, yielding the parent compound, Ecdysterone, and acetone. This is a common reaction for acetal (B89532) and ketal protecting groups in the presence of acid.[1][2][3]
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions of this compound should be stored at low temperatures (e.g., 2-8°C or -20°C for long-term storage), protected from light, and maintained in a neutral to slightly basic pH environment (pH 7-8). For aqueous solutions, it is often recommended to prepare them fresh and not store them for more than a day.[4]
Q4: Can I anticipate any degradation of this compound under basic conditions?
A4: While the acetonide group is generally stable under basic conditions, the ecdysteroid backbone itself may undergo degradation under strong basic conditions, especially at elevated temperatures. Potential reactions could include epimerization or other rearrangements. Forced degradation studies on related corticosteroids have shown degradation under alkaline conditions.[5]
Q5: How does exposure to light affect the stability of this compound?
A5: Steroidal compounds, including ecdysteroids, can be susceptible to photodegradation. Exposure to UV light can lead to the formation of various degradation products. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guides
Issue: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis of an this compound solution over time.
| Possible Cause | Troubleshooting Steps |
| Acidic Hydrolysis of Acetonide | 1. Check the pH of your solution. If it is acidic (pH < 7), the acetonide group is likely hydrolyzing to form Ecdysterone. 2. Buffer your solution to a neutral or slightly basic pH (7-8) to prevent further degradation. 3. For future experiments, ensure all solvents and buffers are pH-neutral or slightly basic. |
| Thermal Degradation | 1. Review the storage temperature of your solution. Elevated temperatures can accelerate degradation. 2. Store solutions at recommended low temperatures (2-8°C for short-term, -20°C for long-term). 3. Avoid repeated freeze-thaw cycles. |
| Photodegradation | 1. Ensure your solution is protected from light. 2. Store in amber vials or wrap containers in aluminum foil. 3. Minimize exposure to ambient light during experimental procedures. |
| Oxidative Degradation | 1. If your solution is exposed to air for extended periods, oxidative degradation may occur. 2. Consider purging the solution with an inert gas like nitrogen or argon before sealing the container. 3. Avoid using solvents that may contain peroxides. |
Data Presentation
Table 1: Predicted Stability of this compound under Different Conditions (Qualitative)
| Condition | Parameter | Predicted Stability | Primary Degradation Product |
| pH | Acidic (pH < 4) | Low | Ecdysterone |
| Neutral (pH 7) | High | - | |
| Basic (pH > 10) | Moderate to Low | Potential ecdysteroid backbone rearrangement products | |
| Temperature | -20°C | High | - |
| 4°C | Good (short-term) | - | |
| Room Temperature (25°C) | Moderate | Gradual degradation | |
| Elevated (>40°C) | Low | Multiple degradation products | |
| Light | Protected from Light | High | - |
| Exposed to UV Light | Low | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Characterize the major degradation products using LC-MS/MS and/or NMR.[5][6]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Note: This method is a general guideline and may require optimization for specific applications.[7][8]
Mandatory Visualizations
Caption: Postulated degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetonides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]
Preventing precipitation of "Ecdysterone 20,22-monoacetonide" in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecdysterone 20,22-monoacetonide. Our goal is to help you prevent and resolve common experimental issues, particularly precipitation, to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of Ecdysterone (also known as 20-hydroxyecdysone), a naturally occurring ecdysteroid found in some insects and plants.[1][][] It is isolated from the roots of Cyanotis arachnoidea C. B. Clarke.[1][][] Like its parent compound, it is investigated for various biological activities.
Q2: What are the general solubility properties of this compound?
While specific solubility data for this compound is limited, ecdysteroids are generally known to have low aqueous solubility. The acetonide group may further increase its hydrophobicity compared to the parent ecdysterone. For experimental purposes, it is typically supplied as a powder.[][]
Q3: What is the primary cause of this compound precipitation in experiments?
The most common cause of precipitation is the low aqueous solubility of the compound. When a concentrated stock solution, usually prepared in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the concentration of the compound may exceed its solubility limit in the final solution, causing it to "crash out" or precipitate.
Q4: How can I visually identify precipitation of this compound?
Precipitation can manifest in several ways:
-
Cloudiness or turbidity: The solution may appear hazy or milky.
-
Visible particles: Small, crystalline-like particles may be seen suspended in the solution or settled at the bottom of the container.
-
Film formation: A thin film may appear on the surface of the liquid or coating the walls of the vessel.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to the precipitation of this compound during experimental procedures.
| Symptom | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of stock solution | 1. Final concentration exceeds the aqueous solubility limit. 2. Rapid dilution into the aqueous buffer. 3. Use of cold diluent. | 1. Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. 2. Add the stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling to ensure rapid and even dispersion. 3. Always use pre-warmed (37°C) buffers or media for dilution. |
| Precipitation observed after a few hours or days of incubation | 1. Compound instability in the aqueous environment over time. 2. Interaction with components in the cell culture medium (e.g., proteins, salts). 3. Evaporation of the medium, leading to an increased compound concentration. | 1. For long-term experiments, consider renewing the medium with freshly prepared compound at regular intervals (e.g., every 24-48 hours). 2. If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation if compatible with your cells. 3. Ensure proper humidification in your incubator to minimize evaporation. |
| Inconsistent experimental results | Partial, non-visible precipitation (microprecipitation) may be occurring, reducing the effective concentration of the compound. | 1. After preparing the final solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. 2. Filter the final solution through a 0.22 µm syringe filter before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol outlines the steps for diluting the stock solution into a cell culture medium to achieve the final working concentration while minimizing precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the required volume of the stock solution dropwise to the side of the tube.
-
Continue to mix the solution gently for a few seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared medium immediately in your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Signaling Pathways and Experimental Workflows
Ecdysterone Signaling Pathway
Ecdysterone and its derivatives are known to exert their effects through various signaling pathways, primarily by binding to the estrogen receptor beta (ERβ) and activating the PI3K/Akt pathway, which plays a crucial role in protein synthesis and cell growth.[4]
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for Preventing Precipitation
Following a systematic workflow can significantly reduce the chances of compound precipitation.
Caption: Workflow for preparing experimental solutions to avoid precipitation.
References
Technical Support Center: Ecdysterone 20,22-monoacetonide Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing Ecdysterone 20,22-monoacetonide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the crystallization of this compound and offers step-by-step solutions.
1. My this compound powder is not dissolving. What should I do?
-
Question: I am having trouble dissolving the this compound powder. Which solvent should I use and what is the recommended procedure?
-
Answer: this compound is a derivative of ecdysterone and is expected to have similar solubility characteristics. The parent compound, 20-hydroxyecdysone, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] For crystallization, it is advisable to start with a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.
Troubleshooting Steps:
-
Solvent Selection: Begin with solvents like acetone (B3395972), ethanol, or methanol. Acetone has been successfully used for the recrystallization of similar ecdysteroid acetonides.[2]
-
Heating: Gently warm the solvent to just below its boiling point before adding the this compound powder.
-
Incremental Addition: Add the powder in small portions to the warm solvent while stirring continuously to facilitate dissolution.
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Using too much solvent can prevent crystallization upon cooling.[3]
-
Sonication: If dissolution is still slow, brief sonication in a warm water bath can help break up aggregates and enhance solubility.
-
2. I have dissolved my compound, but no crystals are forming upon cooling. What went wrong?
-
Question: My solution of this compound has cooled to room temperature, and even after an extended period, no crystals have appeared. How can I induce crystallization?
-
Answer: The absence of crystal formation, or nucleation, is a common issue in crystallization experiments. This typically indicates that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.
Troubleshooting Steps:
-
Induce Supersaturation: If too much solvent was used, you can slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the surface of the solution. Alternatively, you can gently reheat the solution to reduce the solvent volume and then allow it to cool again.[3]
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Lowering Temperature: If crystals do not form at room temperature, try placing the solution in a refrigerator (4°C) or a freezer (-20°C). Slower cooling generally leads to better quality crystals.
-
Anti-Solvent Addition: If the compound is dissolved in a highly soluble solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid. This will reduce the overall solubility and promote crystallization.
-
3. My crystals are very small, needle-like, or have formed a powder. How can I grow larger, higher-quality crystals?
-
Question: The crystallization process occurred too quickly, resulting in a mass of small, needle-like crystals or a fine powder. How can I obtain larger, single crystals suitable for analysis?
-
Answer: Rapid crystallization often traps impurities and leads to poor crystal quality.[3] The goal is to slow down the crystal growth process to allow for the orderly arrangement of molecules into a well-defined crystal lattice.
Troubleshooting Steps:
-
Slower Cooling: Avoid placing the hot solution directly into an ice bath or freezer. Allow the solution to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring to retain heat for a longer period.[3]
-
Reduce Supersaturation: Re-dissolve the crystals by heating and add a small, additional amount of the same solvent (1-5% more). This slightly less concentrated solution will crystallize more slowly upon cooling.
-
Vapor Diffusion: For growing high-quality single crystals, especially with small amounts of material, the vapor diffusion method is recommended.[4] Dissolve the compound in a small volume of a relatively volatile solvent and place this vial inside a larger, sealed container with a small amount of a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the primary solvent will gradually reduce the solubility and promote slow crystal growth.
-
4. My compound has "oiled out" instead of crystallizing. What should I do?
-
Question: Upon cooling, my compound separated as an oily liquid instead of forming solid crystals. How can I resolve this issue?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[3] The resulting oil is often impure and resistant to crystallization.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more solvent to decrease the concentration, and then allow it to cool slowly again.[3]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature. If the oil solidifies, it may then be possible to recrystallize the resulting solid from a different solvent.
-
Change the Solvent: The solvent system may not be appropriate. Try a different solvent or a mixture of solvents. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[3]
-
Purification: The presence of impurities can lower the melting point of the compound and promote oiling out. Consider purifying the sample using a technique like column chromatography before attempting crystallization again.
-
Quantitative Data
Table 1: Solubility of 20-Hydroxyecdysone in Various Solvents [1]
| Solvent | Approximate Solubility |
| Ethanol | ~25 mg/mL |
| DMSO | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Experimental Protocols
Proposed Starting Protocol for Crystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the compound and the desired crystal characteristics.
-
Solvent Selection: Begin with analytical grade acetone.
-
Dissolution:
-
Place 100 mg of this compound into a small Erlenmeyer flask.
-
Add a small stir bar.
-
Gently heat the acetone on a hot plate to approximately 50°C (do not boil).
-
Slowly add the warm acetone dropwise to the flask while stirring until the solid is completely dissolved. Use the minimum volume of solvent necessary.
-
-
Crystal Growth:
-
Remove the flask from the heat and cover it with a watch glass.
-
To slow down the cooling process, place the flask on a cork ring or a few layers of paper towels.
-
Allow the solution to cool undisturbed to room temperature. Crystal formation should ideally begin within 20-30 minutes.
-
For larger crystals, a slower cooling rate is beneficial. You can place the entire setup in an insulated container.
-
-
Harvesting:
-
Once crystal formation appears complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound crystallization.
References
Technical Support Center: Synthesis of Ecdysterone 20,22-monoacetonide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ecdysterone 20,22-monoacetonide synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a clear, accessible format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (Phosphomolybdic acid). 2. Insufficient reaction time. 3. Low quality of starting Ecdysterone. 4. Inadequate sonication. | 1. Use fresh, high-quality phosphomolybdic acid. 2. Increase the sonication time in 15-minute increments, monitoring the reaction by TLC. 3. Ensure the Ecdysterone starting material is pure and dry. 4. Ensure the sonicator is functioning correctly and the reaction flask is properly submerged. |
| Formation of Multiple Products (Visible on TLC) | 1. Over-reaction leading to the formation of the 2,3;20,22-diacetonide. 2. Degradation of the starting material or product. 3. Presence of impurities in the starting Ecdysterone. | 1. Reduce the reaction time and monitor closely by TLC. 2. Avoid excessive sonication power or temperature increase. Use a water bath to maintain room temperature. 3. Purify the starting Ecdysterone before the reaction. |
| Product is Difficult to Purify | 1. Co-elution of the product with starting material or byproducts during chromatography. 2. Presence of residual phosphomolybdic acid. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Ensure thorough neutralization with NaHCO3 solution and perform aqueous washes during the extraction. |
| Low Isolated Yield After Purification | 1. Loss of product during extraction and washing steps. 2. Inefficient chromatographic separation. 3. Decomposition of the product on silica (B1680970) gel. | 1. Perform extractions with dichloromethane (B109758) multiple times (e.g., 3 x 50 mL). 2. Use high-quality silica gel and an optimized solvent system. 3. Deactivate the silica gel with a small percentage of triethylamine (B128534) in the eluent if product degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphomolybdic acid in this reaction?
A1: Phosphomolybdic acid acts as a Lewis acid catalyst to facilitate the formation of the acetonide by activating the carbonyl group of acetone (B3395972).
Q2: Why is sonication used in the experimental protocol?
A2: Sonication provides the energy required for the reaction to proceed at room temperature. It enhances mass transfer and can lead to shorter reaction times and higher yields compared to simple stirring.
Q3: Can I use a different acid catalyst?
A3: While other acid catalysts can be used for acetonide formation, phosphomolybdic acid is specified in the reference protocol. If using a different catalyst, reaction conditions such as time and temperature may need to be re-optimized.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system would be dichloromethane:methanol (B129727) (e.g., 95:5). The product, this compound, will be less polar than the starting material, Ecdysterone, and thus will have a higher Rf value.
Q5: What is the expected yield for this synthesis?
A5: The provided literature does not specify an exact yield. However, with careful execution and monitoring, a moderate to good yield can be expected. Optimization of reaction time is key to maximizing the yield of the desired monoacetonide and minimizing the formation of the diacetonide.
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the preparation of ecdysteroid acetonides.[1]
Materials:
-
Ecdysterone
-
Acetone (anhydrous)
-
Phosphomolybdic acid
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Sonicator
-
Rotary evaporator
Procedure:
-
Dissolve 1 gram of Ecdysterone in 100 mL of anhydrous acetone.
-
To this solution, add 1 gram of phosphomolybdic acid.
-
Sonicate the mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a 10% aqueous NaHCO₃ solution until the effervescence ceases.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with three 50 mL portions of dichloromethane.
-
Combine the organic fractions and dry over anhydrous Na₂SO₄.
-
Filter off the Na₂SO₄ and evaporate the dichloromethane under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Dichloromethane
-
Methanol
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in dichloromethane and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system, starting with pure dichloromethane and gradually increasing the polarity by adding methanol (e.g., from 0% to 5% methanol).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
Data Presentation
Table 1: Reagent Quantities and Ratios
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Molar Ratio (relative to Ecdysterone) |
| Ecdysterone | 480.64 | 1.0 | 1.0 |
| Acetone | 58.08 | (100 mL) | Solvent |
| Phosphomolybdic acid | 1825.25 | 1.0 | ~0.26 |
Table 2: TLC Monitoring Parameters
| Stationary Phase | Mobile Phase | Visualization | Expected Rf (Ecdysterone) | Expected Rf (Product) |
| Silica gel 60 F₂₅₄ | Dichloromethane:Methanol (95:5) | UV light (254 nm) and/or staining | Lower | Higher |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
"Ecdysterone 20,22-monoacetonide" interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecdysterone 20,22-monoacetonide. The information addresses potential interference in common biochemical assays.
Disclaimer
Direct studies detailing the interference of this compound in specific biochemical assays are limited. The guidance provided here is based on the known biological activities of the closely related parent compound, 20-hydroxyecdysone, and established principles of steroid interference in biochemical and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my experiments?
This compound is a derivative of ecdysterone, a naturally occurring steroid hormone found in plants and insects. In mammals, its parent compound, 20-hydroxyecdysone, is known to have anabolic and adaptogenic properties, primarily by enhancing protein synthesis.[1] Therefore, in cell-based assays, it may produce biological effects that could be misinterpreted as experimental artifacts or interference.
Q2: Could this compound interfere with my hormone immunoassay?
Yes, this is a possibility. Steroid immunoassays are susceptible to cross-reactivity from structurally similar molecules.[2][3] Given the steroidal backbone of this compound, it could potentially bind to antibodies designed for other steroid hormones, leading to falsely elevated or inaccurate results.[2][3][4] The degree of interference would depend on the specific antibody used in the assay kit.
Q3: I am observing unexpected changes in protein levels in my cell-based assay when using this compound. Is this interference?
This is more likely a biological effect rather than classical assay interference. The parent compound, 20-hydroxyecdysone, is known to stimulate protein synthesis.[1] This effect is thought to be mediated through pathways involving the estrogen receptor beta (ERβ) and the MAS1 receptor, which can lead to downstream signaling cascades like the PI3K/Akt/mTOR pathway.[1][5] Therefore, observed changes in protein expression are likely a direct result of the compound's biological activity.
Q4: How can I mitigate potential immunoassay cross-reactivity?
To address potential immunoassay interference, consider the following:
-
Consult the Assay Kit Insert: Review the manufacturer's data on cross-reactivity with other steroids.
-
Spike and Recovery Experiment: Add a known amount of this compound to your sample matrix and measure the target analyte. A significant deviation from the expected result suggests interference.
-
Serial Dilution: Dilute a sample containing a high concentration of your analyte. If this compound is causing interference, the results may not be linear upon dilution.
-
Alternative Methods: If interference is suspected, consider using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.
Troubleshooting Guides
Issue 1: Unexpected Results in a Steroid Immunoassay (e.g., ELISA, RIA)
Potential Cause: Cross-reactivity of the detection antibody with this compound.
Troubleshooting Steps:
-
Review Assay Specificity: Check the manufacturer's cross-reactivity data for the specific immunoassay kit being used.
-
Perform a Spike-in Control:
-
Prepare a sample with a known concentration of this compound.
-
Run this sample in your immunoassay.
-
A non-zero reading for the target analyte indicates cross-reactivity.
-
-
Validate with an Alternative Method: If available, confirm results using a more specific analytical method such as LC-MS/MS, which is less prone to this type of interference.
Issue 2: Altered Cell Viability or Proliferation in Cell-Based Assays
Potential Cause: Biological activity of this compound.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which biological effects are observed.
-
Control Experiments:
-
Include a vehicle-only control (the solvent used to dissolve the this compound).
-
If investigating a specific signaling pathway, consider using a known inhibitor of that pathway to see if it reverses the effects of this compound.
-
-
Mechanism of Action Studies: If the observed effects are significant to your research, you may need to investigate the underlying mechanism, for example, by examining the activation of the PI3K/Akt pathway.
Data Presentation: Potential Interference Summary
| Assay Type | Potential for Interference | Likely Mechanism | Mitigation Strategy |
| Steroid Immunoassays | High | Antibody Cross-Reactivity | Spike-in controls, use of LC-MS/MS |
| Receptor Binding Assays | Moderate to High | Competitive binding to steroid receptors (e.g., ERβ) | Competition binding assays with known ligands |
| Cell-Based Proliferation/Viability Assays (e.g., MTT, WST-1) | Moderate | Biological activity (anabolic effects) | Dose-response analysis, appropriate controls |
| Enzymatic Assays | Low | Unlikely to directly interfere unless the compound is a known enzyme inhibitor/activator | Run compound-only controls |
Experimental Protocols
Protocol 1: Immunoassay Cross-Reactivity Check
-
Objective: To determine if this compound cross-reacts with the antibodies in a specific steroid immunoassay.
-
Materials:
-
The immunoassay kit .
-
This compound stock solution of known concentration.
-
Sample matrix (e.g., buffer, serum).
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the sample matrix.
-
Run these samples according to the immunoassay kit's instructions.
-
Include positive and negative controls for the target analyte.
-
Calculate the percentage cross-reactivity using the formula provided by the assay manufacturer, or by comparing the apparent concentration to the known concentration of this compound.
-
Protocol 2: Cell-Based Assay Biological Effect Confirmation
-
Objective: To distinguish between a direct biological effect and assay interference in a cell-based assay.
-
Materials:
-
Cell line of interest.
-
This compound.
-
Appropriate cell culture medium and reagents.
-
Assay for the endpoint of interest (e.g., protein synthesis assay, cell proliferation kit).
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired time period.
-
Perform the assay to measure the endpoint.
-
If a significant, dose-dependent change is observed compared to the vehicle control, it is likely a biological effect.
-
(Optional) To further confirm, pre-incubate cells with a known inhibitor of the suspected signaling pathway (e.g., a PI3K inhibitor) before adding this compound. A reversal of the effect would support a specific biological mechanism.
-
Visualizations
Caption: Hypothesized Immunoassay Interference Mechanism
Caption: Troubleshooting Workflow for Unexpected Results
Caption: Known Signaling Pathway of 20-Hydroxyecdysone
References
- 1. primalpowersupplements.com [primalpowersupplements.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. transparentlabs.com [transparentlabs.com]
Minimizing off-target effects of "Ecdysterone 20,22-monoacetonide"
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only. Currently, there is limited specific data available on the off-target effects of Ecdysterone 20,22-monoacetonide. Therefore, this guidance is largely based on the known pharmacology of its parent compound, 20-hydroxyecdysone (B1671079) (ecdysterone), and general principles of steroid hormone research. It is crucial to empirically determine the off-target profile of this compound in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an analog of the insect molting hormone, 20-hydroxyecdysone. In arthropods, its primary mechanism of action is the activation of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP)[1][2]. This complex then binds to ecdysone response elements (EcREs) on DNA to regulate gene transcription, controlling processes like molting and metamorphosis[2][3]. The acetonide group at the 20,22-position is a chemical modification that may alter its potency, stability, or pharmacokinetic properties compared to the parent ecdysterone.
Q2: What are the potential off-target effects of this compound in mammalian systems?
A2: While mammals do not have an ecdysone receptor, ecdysteroids have been reported to have various pharmacological effects[4]. The primary suspected off-target interaction for ecdysterone in mammals is with the estrogen receptor beta (ERβ)[5]. It is hypothesized that some of the anabolic effects of ecdysterone are mediated through this receptor[5]. Additionally, some studies suggest that ecdysterone may interact with other signaling pathways, such as the PI3K/Akt pathway[6]. Due to its steroidal structure, cross-reactivity with other nuclear receptors, while generally considered low, cannot be entirely ruled out without direct testing.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Perform a dose-response curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect in your system.
-
Use appropriate controls: Include a negative control (vehicle) and, if possible, a structurally similar but inactive analog.
-
Employ specific antagonists: If a potential off-target is known (e.g., ERβ), use a specific antagonist for that receptor to see if the observed effect is blocked.
-
Use orthogonal approaches: Confirm your findings using alternative methods, such as genetic knockdown (siRNA, shRNA) or knockout of the intended target. If the phenotype persists in the absence of the target, an off-target effect is likely.
Q4: Are there commercially available assays to test for off-target binding?
A4: Yes, several companies offer in vitro safety pharmacology profiling services that screen compounds against a panel of common off-target proteins, including nuclear receptors, GPCRs, ion channels, and enzymes[7][8]. For specific targets like ERβ, cell-based reporter assays and competitive binding assays are also commercially available or can be developed in-house.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in mammalian cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Off-target activity | 1. Review the literature for known off-target effects of the parent compound, 20-hydroxyecdysone. 2. Perform a counter-screen using a cell line that does not express the intended target but may express potential off-targets (e.g., ERβ). 3. Use a specific antagonist for a suspected off-target receptor to see if the unexpected phenotype is reversed. |
| Compound instability | 1. Assess the stability of this compound in your cell culture medium over the time course of your experiment. Acetonide groups can be susceptible to hydrolysis. 2. Prepare fresh stock solutions for each experiment. |
| Cell line variability | 1. Ensure consistent cell passage number and health. 2. Characterize the expression levels of the intended target and potential off-targets in your specific cell line. |
Issue 2: High background or low signal-to-noise ratio in an ecdysone-inducible reporter system.
| Possible Cause | Troubleshooting Step |
| Leaky promoter in the reporter construct | 1. Test the basal activity of your reporter construct in the absence of any inducer. 2. If the background is high, consider using a reporter construct with a tighter promoter. |
| Suboptimal concentration of this compound | 1. Perform a detailed titration of the compound to find the optimal concentration that provides maximal induction with minimal background. |
| Issues with the EcR/USP receptor plasmids | 1. Verify the integrity and sequence of your EcR and USP expression vectors. 2. Optimize the ratio of EcR to USP plasmids during transfection. |
Data Presentation
Table 1: In Silico Binding Affinity of 20-Hydroxyecdysone to Potential Off-Targets
| Target | Binding Affinity (kcal/mol) | Reference |
| Estrogen Receptor Beta (ERβ) | -9.26 | [9] |
Note: This data is for the parent compound, 20-hydroxyecdysone, and is based on computational modeling. Experimental validation is required for this compound.
Experimental Protocols
Protocol 1: Estrogen Receptor Beta (ERβ) Competitive Binding Assay
This protocol is a generalized approach to determine if this compound binds to ERβ.
Materials:
-
Recombinant human ERβ protein
-
Radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol)
-
Unlabeled 17β-estradiol (for positive control)
-
This compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Filter plates and filtration apparatus
Procedure:
-
Prepare a dilution series of unlabeled 17β-estradiol and this compound in assay buffer.
-
In a multi-well plate, combine the recombinant ERβ protein, a fixed concentration of radiolabeled estradiol (typically at or below its Kd for ERβ), and varying concentrations of the test compound or unlabeled estradiol.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Transfer the reaction mixtures to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percent specific binding for each concentration of the test compound and determine the IC50 value.
Protocol 2: ERβ Reporter Gene Assay
This protocol assesses the functional activity (agonist or antagonist) of this compound on ERβ.
Materials:
-
A mammalian cell line that does not endogenously express ER (e.g., HEK293T).
-
An ERβ expression plasmid.
-
A reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid for transfection normalization (e.g., β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
17β-estradiol (positive control agonist).
-
An ER antagonist (e.g., tamoxifen, for antagonist mode).
-
Luciferase assay reagent.
Procedure:
-
Co-transfect the cells with the ERβ expression plasmid, the ERE-luciferase reporter plasmid, and the normalization control plasmid.
-
Plate the transfected cells into a multi-well plate and allow them to recover.
-
For agonist testing: Treat the cells with a dilution series of this compound or 17β-estradiol.
-
For antagonist testing: Treat the cells with a fixed, submaximal concentration of 17β-estradiol in the presence of a dilution series of this compound.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Measure the activity of the normalization control (e.g., β-galactosidase assay).
-
Normalize the luciferase activity to the control and plot the dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.
Mandatory Visualizations
Caption: Putative off-target signaling pathway via Estrogen Receptor Beta (ERβ).
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Molecular Targets of 20-Hydroxyecdysone in Mammals, Mechanism of Action: Is It a Calorie Restriction Mimetic and Anti-Aging Compound? [mdpi.com]
- 5. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytoestrogen β-Ecdysterone Protects PC12 Cells Against MPP+-Induced Neurotoxicity In Vitro: Involvement of PI3K-Nrf2-Regulated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. mdpi.com [mdpi.com]
"Ecdysterone 20,22-monoacetonide" quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ecdysterone 20,22-monoacetonide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be isolated?
This compound is a derivative of ecdysterone, a naturally occurring steroid hormone found in plants.[1][2] It is formed by the reaction of ecdysterone with acetone, which protects the vicinal diols at positions C-20 and C-22.[1] This compound has been isolated from the roots of Cyanotis arachnoidea C. B. Clarke.[3][]
Q2: What are the primary analytical methods for assessing the purity of this compound?
The primary methods for purity assessment of ecdysteroids and their derivatives are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6] HPLC with UV detection is commonly used for quantification, while LC-MS and tandem MS (LC-MS/MS) are employed for identification and confirmation of the molecular weight.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and can be used to confirm the identity and purity of the compound.[7][8][9]
Q3: What are the typical storage conditions for this compound to ensure its stability?
Ecdysteroids are generally stable compounds.[5][10] For long-term storage, it is recommended to store this compound in a cool, dry place, protected from light. Standard solutions are often stored in a refrigerator at 2–8 °C.[5] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[3]
Q4: How can I confirm the structural identity of this compound?
The structural identity can be unequivocally confirmed using a combination of analytical techniques. Mass spectrometry (MS) will provide the molecular weight of the compound.[1] 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY) is essential for elucidating the precise molecular structure and confirming the position of the acetonide group.[7][9][11][12][13]
Section 2: Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the pump. | 1. Use a column oven to maintain a consistent temperature.[6]2. Prepare fresh mobile phase daily and ensure proper mixing.3. Degas the mobile phase and prime the pump. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use high-purity solvents and filter the mobile phase.2. Implement a needle wash step between injections. |
| Low Signal Intensity | 1. Incorrect detection wavelength.2. Low sample concentration.3. Detector lamp issue. | 1. Set the UV detector to the optimal wavelength for ecdysteroids (typically around 242 nm).[14][15][16]2. Increase the sample concentration.3. Check the detector lamp's performance and replace if necessary. |
LC-MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Ion Signal | 1. Inefficient ionization.2. Incorrect mass spectrometer settings.3. Contamination of the ion source. | 1. Optimize ionization source parameters (e.g., electrospray voltage, gas flow, temperature).[17]2. Ensure the mass spectrometer is tuned and calibrated for the target mass range.3. Clean the ion source according to the manufacturer's instructions. |
| Poor Fragmentation in MS/MS | 1. Insufficient collision energy.2. Incorrect precursor ion selection. | 1. Optimize the collision energy to achieve the desired fragmentation pattern.2. Verify the m/z of the precursor ion in full scan mode before setting up MS/MS experiments. |
| Adduct Formation (e.g., [M+Na]⁺, [M+K]⁺) | 1. Presence of salts in the sample or mobile phase. | 1. Use high-purity solvents and additives (e.g., formic acid) to promote protonation ([M+H]⁺).[6]2. If adducts are consistent, they can be used for quantification, but protonated molecules are generally preferred. |
Section 3: Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol is a general guideline and may require optimization for your specific instrumentation and sample.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[6]
-
-
Mobile Phase:
-
Instrumental Parameters:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in the mobile phase or a suitable solvent (e.g., methanol/water mixture).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol provides a starting point for confirming the molecular weight of this compound.
-
LC System:
-
Use the same LC system and conditions as described in the HPLC-UV protocol.
-
-
Mass Spectrometer:
-
A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is suitable.[6]
-
-
MS Parameters:
-
Data Analysis:
-
The expected molecular weight of this compound (C₃₀H₄₈O₇) is 520.7 g/mol .[]
-
Look for the protonated molecule [M+H]⁺ at m/z 521.7 in the mass spectrum. Other adducts such as [M+Na]⁺ may also be present.
-
Section 4: Visualizations
Caption: Quality control workflow for this compound.
Caption: Troubleshooting decision tree for HPLC peak shape issues.
References
- 1. HPLC method for the analysis of acetonides of ecdysteroids providing structural information on different vicinal diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Analysis of NMR Spectral Data of Structural Analogs of Ponasterone A and 9α,20-Dihydroxyecdysone with an Isoxazoline Ring in the Side Chain | Baranovsky | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 8. Preparative-scale chromatography of ecdysteroids: a class of biologically active steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. use of nmr in structure ellucidation | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. HPLC method for the determination of ecdysterone in extractive solution from Pfaffia glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Ecdysterone 20,22-monoacetonide and 20-hydroxyecdysone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Ecdysterone 20,22-monoacetonide and its parent compound, 20-hydroxyecdysone (B1671079). While direct comparative data on the hormonal activity of this compound is limited in publicly available research, this guide presents key findings on the impact of acetonide modification on a different aspect of bioactivity: the modulation of multidrug resistance in cancer cells. This analysis is supported by experimental data and detailed protocols to inform future research and development.
Executive Summary
20-hydroxyecdysone is a naturally occurring ecdysteroid hormone crucial for insect molting and metamorphosis. Its high biological activity is attributed to its specific molecular structure, which allows it to bind to the ecdysone (B1671078) receptor (EcR). Modifications to this structure, such as the formation of an acetonide at the 20,22-diol, can significantly alter its biological properties.
This guide focuses on a comparative study of 20-hydroxyecdysone and its dioxolane derivatives, including acetonides, on their ability to modulate the activity of P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR) in cancer cells. The data indicates that while 20-hydroxyecdysone itself has a modest effect on P-gp, its less polar derivatives, such as the diacetonide, show significantly increased activity. This suggests that for certain biological targets, modification of the 20,22-diol can enhance bioactivity.
Data Presentation: Modulation of P-glycoprotein Activity
The following table summarizes the quantitative data on the ability of 20-hydroxyecdysone and its diacetonide derivative to inhibit the P-glycoprotein (ABCB1) transporter in a multidrug-resistant mouse lymphoma cell line. This activity is crucial for overcoming multidrug resistance in cancer chemotherapy.
| Compound | Structure | IC50 for P-gp Inhibition (µM) |
| 20-hydroxyecdysone | > 100 | |
| 20-hydroxyecdysone 2,3;20,22-diacetonide | 1.2 ± 0.2 |
Data sourced from a study on novel ecdysteroid dioxolanes as MDR modulators.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
P-glycoprotein Inhibition Assay (Rhodamine 123 Exclusion Assay)
This assay measures the ability of a compound to inhibit the P-glycoprotein efflux pump, which is overexpressed in multidrug-resistant cancer cells.
Cell Line:
-
L5178Y mouse lymphoma cell line transfected with the human MDR1 gene (expressing human P-glycoprotein).
Methodology:
-
Cell Preparation: The L5178Y MDR1-transfected cells are adjusted to a density of 2 x 10^6 cells/mL in serum-free McCoy's 5A medium.
-
Incubation with Test Compounds: The cell suspension is distributed in 0.5 mL aliquots into Eppendorf tubes. The test compounds (20-hydroxyecdysone and its derivatives) are added at various concentrations and incubated for 10 minutes at room temperature.
-
Rhodamine 123 Staining: The fluorescent substrate of P-glycoprotein, Rhodamine 123, is added to the cell suspensions at a final concentration of 5.2 µM and incubated for a further 20 minutes at 37°C in a shaker incubator.
-
Washing: After incubation, the cells are washed twice with 1 mL of ice-cold PBS (phosphate-buffered saline) and then centrifuged at 1,500 rpm for 3 minutes.
-
Flow Cytometry Analysis: The cell pellets are resuspended in 0.5 mL of PBS and the fluorescence intensity of the cell population is measured using a flow cytometer. The inhibition of P-gp activity results in the intracellular accumulation of Rhodamine 123, leading to an increase in cell fluorescence. Verapamil is used as a positive control inhibitor.
Signaling Pathways and Experimental Workflow
Ecdysteroid Signaling Pathway
The canonical signaling pathway of 20-hydroxyecdysone involves its binding to a heterodimeric nuclear receptor complex, consisting of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of target gene transcription. These genes are responsible for orchestrating the complex processes of molting and metamorphosis in insects.
Caption: Canonical ecdysteroid signaling pathway.
Experimental Workflow: P-gp Inhibition Assay
The following diagram illustrates the workflow for assessing the P-glycoprotein inhibitory activity of the test compounds.
Caption: Workflow of the Rhodamine 123 exclusion assay.
Discussion and Future Directions
The presented data highlights that the bioactivity of 20-hydroxyecdysone can be significantly altered and, in some contexts, enhanced through chemical modification. The formation of an acetonide at the 20,22-diol, while likely reducing or abolishing its hormonal activity by sterically hindering interaction with the ecdysone receptor, dramatically increases its potency as a P-glycoprotein inhibitor. This suggests that the less polar acetonide derivative may more readily partition into the cell membrane to interact with the transmembrane domains of the P-gp transporter.
For researchers in drug development, this opens avenues for the exploration of ecdysteroid derivatives as potential chemosensitizers in cancer therapy. Future studies should focus on:
-
Directly comparing the ecdysone receptor binding affinity of this compound and 20-hydroxyecdysone to quantify the impact of the acetonide group on hormonal activity.
-
Elucidating the precise mechanism by which ecdysteroid acetonides inhibit P-glycoprotein.
-
Synthesizing and screening a broader range of ecdysterone derivatives with modifications at the 20,22-diol to optimize P-gp inhibitory activity while minimizing off-target effects.
A Comparative Analysis of Ecdysterone 20,22-monoacetonide and Other Ecdysteroids for Researchers and Drug Development Professionals
An in-depth guide to the comparative efficacy, mechanisms of action, and experimental evaluation of prominent ecdysteroids, with a special focus on the less-characterized Ecdysterone 20,22-monoacetonide.
Introduction
Ecdysteroids, a class of steroid hormones found in arthropods and various plants (phytoecdysteroids), have garnered significant attention for their diverse pharmacological activities in mammals. Notably, their anabolic, or muscle-building, properties have positioned them as compelling candidates for therapeutic development and as popular ingredients in sports nutrition supplements. Among the myriad of identified ecdysteroids, ecdysterone (20-hydroxyecdysone) is the most extensively researched. This guide provides a comparative analysis of this compound against other prominent ecdysteroids like ecdysterone and turkesterone, offering insights into their performance based on available experimental data.
This compound is a naturally occurring steroid that can be isolated from the roots of Cyanotis arachnoidea[1][2][]. While data on its specific biological activities are limited, the presence of the 20,22-monoacetonide group suggests potential differences in its pharmacokinetic and pharmacodynamic properties compared to its parent compound, ecdysterone. Understanding these differences is crucial for drug development and research applications.
Comparative Efficacy and Biological Activity
The anabolic effects of ecdysteroids are primarily attributed to their ability to stimulate muscle protein synthesis. While direct comparative studies on this compound are scarce, a look at related compounds provides a framework for potential performance.
Ecdysterone (20-Hydroxyecdysone): The Gold Standard
Ecdysterone is the most studied ecdysteroid, with a significant body of research supporting its anabolic effects[4][5]. Studies have demonstrated its ability to induce muscle hypertrophy both in vitro and in vivo[4][6][7]. In fact, some research suggests that the anabolic potency of ecdysterone is comparable to, or even exceeds, that of some anabolic androgenic steroids (AAS) and selective androgen receptor modulators (SARMs)[6][7][8]. Human studies have also reported significant increases in muscle mass and strength with ecdysterone supplementation during resistance training[8][9].
Turkesterone
Turkesterone, another prominent phytoecdysteroid, is often marketed for its potent anabolic properties. While there is strong anecdotal support for its efficacy, rigorous scientific validation in human clinical trials is less extensive compared to ecdysterone[8].
The Potential Role of the Acetonide Group
The presence of a 20,22-monoacetonide group in this compound may influence its biological activity. A study on a similar compound, pterosterone (B101409) 20,22-acetonide, demonstrated cytotoxic activity against several human cancer cell lines, whereas other tested ecdysteroids were inactive[10]. This suggests that the acetonide functional group could potentially alter the compound's interaction with biological targets. Further research is necessary to determine if this modification enhances or diminishes the anabolic effects of ecdysterone.
Quantitative Comparison of Ecdysteroid Performance
The following table summarizes key performance data for various ecdysteroids based on available literature. It is important to note the lack of specific data for this compound.
| Ecdysteroid | In Vitro Anabolic Activity (Cell-Based Assays) | In Vivo Anabolic Activity (Animal Models) | Human Studies | Receptor Binding Affinity |
| Ecdysterone (20-Hydroxyecdysone) | Significant increase in myotube diameter in C2C12 cells[4][6][7]. | Increased muscle mass and fiber size in rats, stronger hypertrophic effect than some AAS and SARMs[6][7]. | Significant increases in muscle mass and strength in resistance-trained individuals[8][9]. | Binds to Estrogen Receptor Beta (ERβ)[6][11]. |
| Turkesterone | Limited publicly available data. | Rodent studies suggest potential for muscle recovery and strength increases, but findings are inconsistent[8]. | Lack of robust human clinical trials[8]. | Presumed to act via similar pathways as ecdysterone, but specific binding data is limited. |
| This compound | No data available. | No data available. | No data available. | No data available. |
Mechanism of Action: The Ecdysteroid Signaling Pathway
Ecdysteroids exert their anabolic effects in mammals through a mechanism distinct from that of traditional anabolic steroids. They do not bind to the androgen receptor[8]. Instead, the primary mechanism is believed to be the activation of the estrogen receptor beta (ERβ), which in turn stimulates the PI3K/Akt signaling pathway, a critical regulator of muscle protein synthesis and cell growth[4][6][8][11].
Below is a diagram illustrating the proposed signaling pathway for ecdysteroids.
Caption: Proposed signaling pathway for the anabolic effects of ecdysteroids in mammals.
Experimental Protocols for Comparative Analysis
To facilitate further research and a direct comparison of this compound with other ecdysteroids, the following experimental protocols are provided.
In Vitro Myotube Hypertrophy Assay
Objective: To assess the direct anabolic effect of ecdysteroids on muscle cells.
Methodology:
-
Cell Culture: C2C12 mouse myoblasts are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Differentiation: Upon reaching confluence, the medium is switched to DMEM with 2% horse serum to induce differentiation into myotubes.
-
Treatment: Differentiated myotubes are treated with varying concentrations of the test ecdysteroids (e.g., Ecdysterone, Turkesterone, this compound) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., IGF-1) are included.
-
Analysis: Myotube diameter is measured using microscopy and image analysis software. An increase in myotube diameter indicates a hypertrophic effect.
-
Protein Synthesis Measurement: Protein synthesis can be quantified by measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine) or by using non-radioactive methods like the SUnSET technique.
In Vivo Anabolic Activity in Rodent Models
Objective: To evaluate the systemic anabolic effects of ecdysteroids.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Treatment Groups: Animals are divided into groups receiving: vehicle control, test ecdysteroids at various doses, and a positive control (e.g., testosterone (B1683101) enanthate).
-
Administration: The compounds are administered daily for a period of 21-28 days via oral gavage or subcutaneous injection.
-
Functional Overload (Optional): To enhance the anabolic response, a functional overload of the plantaris or soleus muscle can be induced via synergist ablation.
-
Analysis: At the end of the study, muscle tissues (e.g., soleus, gastrocnemius, plantaris) are excised and weighed. Muscle fiber cross-sectional area is determined through histological analysis.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the comparative evaluation of novel ecdysteroids.
Caption: A streamlined workflow for the evaluation of novel ecdysteroids.
Conclusion and Future Directions
The available evidence strongly supports the anabolic properties of ecdysterone, mediated through the ERβ signaling pathway. While this compound remains a largely uncharacterized compound, its structural similarity to ecdysterone, coupled with the potential influence of the acetonide group, makes it an intriguing candidate for further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the anabolic potency of this compound with ecdysterone and other ecdysteroids.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand how the acetonide modification affects its bioavailability.
-
Receptor Binding Assays: Quantifying the binding affinity of this compound for ERβ and other potential molecular targets.
By systematically addressing these research gaps, the scientific community can elucidate the therapeutic potential of this compound and further harness the anabolic properties of ecdysteroids for various applications in medicine and human performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. swolverine.com [swolverine.com]
- 9. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Multidrug Resistance (MDR) Modulators: A Guide for Researchers
Disclaimer: As of December 2025, a review of scientific literature yields no specific experimental data on the efficacy of Ecdysterone 20,22-monoacetonide as a modulator of multidrug resistance (MDR). This guide, therefore, provides a comparative framework using well-characterized MDR modulators—verapamil (B1683045), cyclosporine A, and tariquidar (B1662512)—to illustrate the methodologies and data presentation required for evaluating novel MDR-reversing agents. Researchers investigating new compounds, such as this compound, can apply these principles and protocols for a comprehensive assessment of their potential.
Multidrug resistance is a significant impediment to effective chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters function as efflux pumps, reducing the intracellular concentration of cytotoxic drugs. MDR modulators aim to inhibit the function of these pumps, thereby restoring chemosensitivity. This guide compares three generations of P-gp inhibitors: verapamil (first-generation), cyclosporine A (first-generation), and tariquidar (third-generation).
Quantitative Comparison of MDR Modulator Efficacy
The potency of MDR modulators is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values, however, can vary significantly based on the experimental system, including the cell line, the P-gp substrate used, and the specific assay. The following table summarizes available efficacy data for the selected modulators, highlighting the context of each measurement.
| Modulator | Generation | Efficacy Metric | Value | Cell Line / System | P-gp Substrate | Citation |
| Verapamil | First | Fold-Enhancement | 10-19x | CEM/VCR 1000 | Epirubicin | |
| Qualitative Potency | - | Multiple | Multiple | [1] | ||
| Cyclosporine A | First | Fold-Enhancement | 6x | HL60/VCR | Mitoxantrone | |
| EC50 (in vivo) | 7.2 µM | Rat Brain | [3H]verapamil | [2] | ||
| Qualitative Potency | - | Multiple | Multiple | [1] | ||
| Tariquidar (XR9576) | Third | IC50 | ~0.04 µM | In vitro assay | Not specified | [3] |
| Qualitative Potency | Several logs > verapamil, CsA | Multiple | Multiple | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental procedures is crucial for understanding and replicating research. The following diagrams, generated using Graphviz, illustrate the P-gp efflux mechanism and the workflows for key in vitro assays.
References
- 1. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stability of Ecdysterone 20,22-monoacetonide Against its Parent Compound, Ecdysterone: A Comparative Guide
Introduction
Ecdysterone Signaling Pathway
Ecdysterone is understood to exert its anabolic effects through the modulation of several key signaling pathways, primarily the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and protein synthesis.[3][4][5][6]
Figure 1: Simplified Ecdysterone Signaling Pathway.
Proposed Experimental Workflow for Stability Comparison
A systematic approach is required to evaluate and compare the stability of Ecdysterone 20,22-monoacetonide and ecdysterone. The following workflow outlines the key steps in such a study.
Figure 2: Experimental Workflow for Stability Comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable stability data.
1. Materials and Reagents
-
Ecdysterone (Reference Standard, >95% purity)
-
This compound (Test Compound, >95% purity)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Phosphate, citrate, and borate (B1201080) buffers for pH studies
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
Hydrogen peroxide (30%) for oxidative stress studies
2. Stability Study under Different pH Conditions
-
Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare stock solutions of ecdysterone and this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Dilute the stock solutions with each buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C and 40°C) in the dark.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately analyze the samples by a validated stability-indicating HPLC method.
3. Thermal Stability Study
-
Prepare solutions of both compounds in a neutral buffer (e.g., pH 7) at a concentration of 100 µg/mL.
-
Store the solutions in tightly sealed vials at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
Withdraw aliquots at predetermined time points and analyze by HPLC.
-
For solid-state stability, store the powdered compounds under the same temperature conditions and analyze at longer time intervals (e.g., 0, 1, 3, and 6 months).
4. Photostability Study
-
Prepare solutions of both compounds in a neutral buffer at 100 µg/mL.
-
Expose the solutions to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Wrap control samples in aluminum foil to protect them from light.
-
Incubate both exposed and control samples at a constant temperature.
-
Analyze aliquots at various time points by HPLC.
5. Forced Degradation (Oxidative Stress) Study
-
Prepare solutions of both compounds in a neutral buffer at 100 µg/mL.
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2.
-
Incubate the mixture at room temperature.
-
Monitor the degradation by HPLC at regular intervals until significant degradation (e.g., 10-20%) is observed.
6. Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 245 nm).
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of the compound.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables to facilitate easy comparison.
Table 1: Comparative Stability of Ecdysterone and this compound under Various pH Conditions at 40°C
| pH | Time (hours) | Ecdysterone (% Remaining) | This compound (% Remaining) |
| 2.0 | 0 | 100 | 100 |
| 24 | |||
| 72 | |||
| 7.0 | 0 | 100 | 100 |
| 24 | |||
| 72 | |||
| 10.0 | 0 | 100 | 100 |
| 24 | |||
| 72 |
Table 2: Comparative Thermal Stability of Ecdysterone and this compound in Solution (pH 7.0)
| Temperature (°C) | Time (days) | Ecdysterone (% Remaining) | This compound (% Remaining) |
| 25 | 0 | 100 | 100 |
| 7 | |||
| 30 | |||
| 40 | 0 | 100 | 100 |
| 7 | |||
| 30 | |||
| 60 | 0 | 100 | 100 |
| 7 | |||
| 30 |
Table 3: Comparative Photostability of Ecdysterone and this compound in Solution (pH 7.0)
| Condition | Time (hours) | Ecdysterone (% Remaining) | This compound (% Remaining) |
| Light | 0 | 100 | 100 |
| 8 | |||
| 24 | |||
| Dark (Control) | 0 | 100 | 100 |
| 8 | |||
| 24 |
This guide provides a comprehensive framework for validating the stability of this compound in comparison to its parent compound, ecdysterone. By following the outlined experimental protocols and utilizing the suggested data presentation formats, researchers can generate robust and comparable stability data. Such data is essential for determining the optimal storage conditions, shelf-life, and formulation strategies for this compound, thereby supporting its development as a potential therapeutic agent. The execution of these studies will be pivotal in understanding whether the acetonide modification confers enhanced stability, a critical factor for its progression in drug development.
References
- 1. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. primalpowersupplements.com [primalpowersupplements.com]
- 4. swolverine.com [swolverine.com]
- 5. swolverine.com [swolverine.com]
- 6. draxe.com [draxe.com]
- 8. medchemexpress.com [medchemexpress.com]
Unlocking the Cell: A Comparative Guide to Ecdysteroid Derivative Permeability
For researchers, scientists, and drug development professionals, understanding the cell permeability of ecdysteroid derivatives is crucial for harnessing their therapeutic potential. This guide provides an objective comparison of the performance of various ecdysteroid derivatives in cell permeability assays, supported by experimental data. We delve into the methodologies of key experiments and visualize complex biological pathways and workflows to facilitate a deeper understanding.
Ecdysteroids, a class of steroid hormones found in insects and some plants, are gaining attention for their potential pharmacological applications. Their ability to traverse the cell membrane is a critical determinant of their bioactivity. This guide focuses on comparative data from studies investigating the influence of ecdysteroid derivatives on cell permeability, particularly in the context of overcoming multidrug resistance mediated by transporters like P-glycoprotein (P-gp).
Comparative Analysis of Ecdysteroid Derivatives
The lipophilicity of ecdysteroid derivatives plays a significant role in their ability to interact with and modulate cell membrane transporters. A study by Rwniak et al. (2020) investigated a series of synthetic ecdysteroid derivatives and their capacity to inhibit P-gp, thereby increasing the intracellular concentration of other drugs. The efficiency of these derivatives is closely linked to their calculated logP (cLogP) values, a measure of lipophilicity.[1][2]
The following table summarizes the calculated logP values for a selection of ecdysteroid derivatives and their effect on the accumulation of Rhodamine 123, a fluorescent substrate of P-gp, in a human T-lymphoblastoid cell line (CEM/Vbl100) that overexpresses P-gp. An increase in Rhodamine 123 accumulation indicates inhibition of P-gp and enhanced cell permeability to the fluorescent dye.[1][2]
| Compound Number | Ecdysteroid Derivative | cLogP | Fold Change in Rhodamine 123 Fluorescence |
| 1 | 20-hydroxyecdysone | 1.85 | ~1 |
| 6 | 20-hydroxyecdysone-2,3:20,22-di-O-isopropylidene | 4.39 | ~1.5 |
| 7 | 20-hydroxyecdysone-2,3-O-isopropylidene | 3.01 | ~1.2 |
| 8 | 20-hydroxyecdysone-2,3:20,22-bis-O-(cyclopentylidene) | 5.31 | ~2 |
| 9 | 20-hydroxyecdysone-2,3:20,22-bis-O-(cyclohexylidene) | 5.75 | ~5.2 |
| 14 | 20-hydroxyecdysone-2,3,22-tri-O-benzoate | 6.65 | ~8.0 |
| Verapamil (10 µM) | P-gp inhibitor (Control) | - | ~1.6 |
Data sourced from Rwniak et al. (2020).[1][2]
The data clearly indicates that derivatives with higher cLogP values, such as compounds 9 and 14 , are significantly more effective at increasing the intracellular accumulation of Rhodamine 123, surpassing the effect of the known P-gp inhibitor verapamil.[1][2] This suggests that increased lipophilicity enhances the interaction of these derivatives with the P-gp transporter, leading to its inhibition and consequently, increased cell permeability for P-gp substrates.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Rhodamine 123 Accumulation Assay
This assay is used to assess the functional activity of the P-glycoprotein (P-gp) efflux pump.
Cell Culture:
-
The human T-lymphoblastoid cell line CEM/Vbl100, which overexpresses P-gp, is used.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Experimental Procedure:
-
Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/mL.
-
The ecdysteroid derivatives are added to the cell suspension at a final concentration of 10 µM. Verapamil (10 µM and 25 µM) is used as a positive control.
-
After a 15-minute pre-incubation with the test compounds, Rhodamine 123 is added to a final concentration of 5 µM.
-
The cells are incubated for an additional 2 hours at 37°C.
-
Following incubation, the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer.
-
The results are expressed as the fold change in mean fluorescence intensity compared to untreated control cells.
Visualizing the Mechanisms
To better illustrate the biological and experimental processes involved, the following diagrams have been generated using Graphviz.
Ecdysone (B1671078) Signaling Pathway
The classical ecdysone signaling pathway involves the binding of ecdysone to its nuclear receptor complex, leading to the regulation of gene expression.
Caption: Classical ecdysone signaling pathway.
Experimental Workflow for Rhodamine 123 Accumulation Assay
This diagram outlines the key steps in the experimental procedure to measure P-gp inhibition.
Caption: Rhodamine 123 accumulation assay workflow.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Ecdysterone 20,22-monoacetonide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical compounds like Ecdysterone 20,22-monoacetonide is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is paramount for mitigating risks and maintaining compliance with safety regulations.
Immediate Safety and Handling Precautions
Waste Management and Disposal Plan
The disposal of this compound and materials contaminated with it must be managed through your institution's Environmental Health and Safety (EHS) approved hazardous waste program. Do not dispose of this compound down the drain or in the regular trash.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and absorbent materials from spill cleanups.
-
Place this waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments and solvent rinsates, in a separate, dedicated hazardous liquid waste container.
-
Do not mix this waste with other solvent waste streams unless compatibility has been verified. The container should be clearly labeled and stored in a secondary containment bin to prevent spills.
-
-
Decontamination of Labware:
-
Reusable glassware and equipment that have come into contact with this compound should be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, wash the labware with soap and water.
-
Labeling:
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The primary hazard(s) (e.g., "Toxic to Aquatic Life")
Spill Response Protocol
In the event of a spill, follow these procedures:
-
For small spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
For large spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) office for assistance.
-
Prevent entry into the affected area until it has been deemed safe by EHS personnel.
-
Quantitative Data Summary
The following table summarizes key hazard and handling information for the parent compound, Ecdysterone, which should be considered as a proxy for this compound in the absence of specific data.
| Parameter | Value | Reference |
| Hazard Classification | Aquatic Acute 1, H400; Aquatic Chronic 1, H410 | [1] |
| Hazard Statement | H410 - Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statement | P273 - Avoid release to the environment. P391 - Collect spillage. P501 - Dispose of contents/container to hazardous or special waste collection point. | [1] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF). | [2] |
| Storage | Store at -20°C. | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound from a laboratory setting.
This comprehensive approach to the disposal of this compound ensures a safe laboratory environment and minimizes the ecological impact of your research. Always consult your institution's specific waste management policies and procedures.
References
Personal protective equipment for handling Ecdysterone 20,22-monoacetonide
Essential Safety and Handling Guide for Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that this compound is for research purposes only and should be considered hazardous until more information is available, a cautious approach to handling is paramount.[1][2] The following procedures are based on best practices for managing potent or novel powdered chemical compounds in a laboratory setting.[3][4]
Hazard Assessment and Control
Due to the limited availability of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. A thorough risk assessment should be conducted before any work begins.[5][6] Engineering controls, administrative controls, and personal protective equipment (PPE) are all critical for minimizing exposure.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of powdered this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[4][7]
-
Enclosed Balance: Whenever possible, use an enclosed balance to further contain the powder during weighing.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.[8]
Administrative Controls:
-
Designated Area: Establish a designated area within the laboratory specifically for handling this compound.[4]
-
Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide.
-
Minimize Quantities: Purchase and use the smallest quantity of the compound necessary for the experiment to minimize waste and potential exposure.[4]
-
Housekeeping: Keep the work area clean and uncluttered. Clean all surfaces and non-disposable equipment with an appropriate solvent after each use.[4][9] Never use a dry brush for cleaning as this can generate dust.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Use |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles are the minimum requirement.[5] A face shield should be worn over safety goggles, especially when there is a risk of splashes or generating dust.[5][10] |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves for enhanced protection.[11] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.[9] |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing.[5] |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet. Sandals or perforated shoes are not permitted in the laboratory.[9] |
| Respiratory | N95 Respirator (or higher) | While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary based on a risk assessment, especially if there is a potential for aerosol generation outside of a containment device. |
Experimental Protocols: Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Date the container upon arrival and again when it is first opened.[12]
-
Store the compound in a cool, dry, and dark place, as recommended for similar compounds. A freezer is a suitable storage location.[13]
-
Ensure the storage location is clearly labeled as containing a potent compound.
3.2. Weighing the Compound:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Cover the work surface with disposable bench paper.[3]
-
Tare the Container: Place an empty, sealable container on the balance and tare it.[4]
-
Transfer: In the fume hood, carefully transfer the desired amount of this compound into the tared container using a clean spatula. Avoid creating dust.[3][4]
-
Seal and Weigh: Securely close the container and then move it to the balance for weighing.[4]
-
Adjusting Weight: If adjustments to the weight are needed, return the sealed container to the fume hood before opening it to add or remove the compound.[4]
3.3. Preparing Solutions:
-
Solvent Addition: In the fume hood, add the desired solvent to the container with the pre-weighed this compound.
-
Dissolving: Cap the container and mix by vortexing or sonicating until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weigh paper, and empty containers. Place all solid waste in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. Powder Handling - AirClean Systems [aircleansystems.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
